Technical Documentation Center

Ethyl 6-methoxypyridazine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-methoxypyridazine-4-carboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 6-methoxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals The Molecular Structure: A Foundation for Spectral Interpretation To understand the NMR spectrum of a molecule, one must first appreciate its structure. Eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Molecular Structure: A Foundation for Spectral Interpretation

To understand the NMR spectrum of a molecule, one must first appreciate its structure. Ethyl 6-methoxypyridazine-4-carboxylate features a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted with a methoxy group at the 6-position and an ethyl carboxylate group at the 4-position. The interplay of the electronic properties of these substituents with the inherent electronic nature of the pyridazine ring dictates the chemical environment of each proton and carbon nucleus, and thus their respective chemical shifts.

Caption: Numbered structure of Ethyl 6-methoxypyridazine-4-carboxylate.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of Ethyl 6-methoxypyridazine-4-carboxylate is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyridazine ring.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H3~8.9Singlet (s)1HThis proton is adjacent to two electronegative nitrogen atoms and is part of an electron-deficient aromatic ring, leading to significant deshielding and a downfield chemical shift.
H5~7.4Singlet (s)1HThis proton is influenced by the electron-donating methoxy group at C6 and the electron-withdrawing carboxylate at C4. The net effect places it upfield relative to H3.
OCH₂CH₃ (H8)~4.4Quartet (q)2HThese methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.
OCH₃ (H10)~4.1Singlet (s)3HThe protons of the methoxy group are deshielded by the attached oxygen atom and the aromatic ring.
OCH₂CH₃ (H9)~1.4Triplet (t)3HThese methyl protons are in a typical alkyl environment but are slightly deshielded by the nearby ester group. They are split into a triplet by the two neighboring methylene protons.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The predicted proton-decoupled ¹³C NMR spectrum should reveal eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C7 (C=O)~164The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift.
C6~163This carbon is attached to an electronegative nitrogen and an oxygen of the methoxy group, causing substantial deshielding.
C4~145Attached to the electron-withdrawing carboxylate group and a nitrogen atom, this carbon is significantly deshielded.
C3~140This carbon is adjacent to two nitrogen atoms within the aromatic ring, leading to a downfield chemical shift.
C5~115The electron-donating effect of the methoxy group at C6 increases the electron density at this position, causing a relative upfield shift compared to other ring carbons.
C8 (OCH₂)~62The carbon of the methylene group in the ethyl ester is directly bonded to an oxygen atom, resulting in a downfield shift into the typical range for such carbons.
C10 (OCH₃)~55The methoxy carbon is shielded by being further from the ring than the ester oxygen but is still in the characteristic region for methoxy groups attached to aromatic systems.
C9 (CH₃)~14This terminal methyl carbon of the ethyl group is in a typical alkane-like environment, resulting in a characteristic upfield chemical shift.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of Ethyl 6-methoxypyridazine-4-carboxylate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter through glass wool into a clean NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (TMS) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Assign signals and analyze coupling proc4->proc5

Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of Ethyl 6-methoxypyridazine-4-carboxylate.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

    • Cap the NMR tube securely.

  • Instrumental Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to confirm proton-proton connectivities.

Synthesis and Potential Impurities

A plausible synthesis for Ethyl 6-methoxypyridazine-4-carboxylate would likely involve the construction of the pyridazine ring followed by functional group manipulations. For instance, a potential route could start from a precursor like ethyl 4,6-dihydroxypyridazine-3-carboxylate, which can be synthesized and then selectively functionalized.

Given a potential synthetic route, possible impurities that could be observed in the NMR spectrum include:

  • Starting materials : Unreacted precursors would show their own characteristic NMR signals.

  • Solvents : Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) are common impurities.

  • Byproducts : Incomplete reactions or side reactions could lead to the presence of related pyridazine derivatives. For example, hydrolysis of the ester would result in the corresponding carboxylic acid.

Careful analysis of the NMR spectrum for small, unexpected signals and comparison with the spectra of potential impurities is crucial for assessing the purity of the final compound.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of Ethyl 6-methoxypyridazine-4-carboxylate. By combining predicted chemical shift data with a thorough analysis based on fundamental NMR principles and knowledge of substituent effects on the pyridazine system, researchers are well-equipped to interpret experimental spectra of this and related molecules. The provided experimental protocol and discussion of potential impurities further support the practical application of this information in a laboratory setting, aiding in the unambiguous characterization and quality control of this important heterocyclic compound.

References

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Abdelmohsen, S. A. (2014). A Convenient Synthesis and Preparation of the Derivatives of Ethyl-6-(8-Hydroxyquinolin-5-Yl)-3-Methylpyridazine-4-Carboxylate As Antimicrobial Agents. European Journal of Chemistry, 5(3), 517-525. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 6-(methoxyphenyl)cinnolin-3-yl carboxylate. Retrieved from [Link]

  • Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

Sources

Exploratory

The Physicochemical Profile and Synthetic Utility of Ethyl 6-Methoxypyridazine-4-Carboxylate in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic replacement of traditional carbocycles with heteroaromatic bioisosteres is a fundamental tactic for optimizing pharmacokinetics and target engagement....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of traditional carbocycles with heteroaromatic bioisosteres is a fundamental tactic for optimizing pharmacokinetics and target engagement. Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1) has emerged as a highly versatile building block in this domain. Featuring an electron-deficient pyridazine core, an electron-modulating methoxy group, and a synthetically tractable ethyl ester, this compound offers a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of its structural properties, its mechanistic role as a bioisostere, and field-proven synthetic workflows designed to avoid common derivatization pitfalls.

Structural and Physicochemical Profiling

The architectural design of Ethyl 6-methoxypyridazine-4-carboxylate imparts highly specific physicochemical parameters that are highly sought after in fragment-based drug discovery (FBDD) and lead optimization.

The pyridazine (1,2-diazine) ring is characterized by a strong dipole moment and a lower aromaticity index (~79) compared to a standard phenyl ring (100)[1]. This localized electron density provides two adjacent nitrogen atoms that act as potent hydrogen bond acceptors (HBAs). The addition of the 6-methoxy group further modulates the electronic distribution through resonance donation (+R) and inductive withdrawal (-I), while the 4-carboxylate ethyl ester serves as a lipophilic handle that can be readily functionalized.

Quantitative Physicochemical Parameters

The following table summarizes the core quantitative data for Ethyl 6-methoxypyridazine-4-carboxylate, critical for predicting its behavior in biological systems and calculating ligand efficiency (LE) metrics.

PropertyValueComputational / Mechanistic Significance
CAS Number 1823343-56-1Unique identifier for procurement and database querying [2].
Molecular Formula C₈H₁₀N₂O₃Dictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 182.18 g/mol Ideal fragment size (<300 Da), allowing room for structural elaboration.
H-Bond Donors (HBD) 0Enhances passive membrane permeability by minimizing desolvation penalties.
H-Bond Acceptors (HBA) 5 (2 N, 3 O)Facilitates robust interactions with kinase hinge regions and targeted binding pockets.
Topological Polar Surface Area 61.3 ŲFalls within the optimal range (<90 Ų) for blood-brain barrier (BBB) penetration.
LogP (Estimated) ~0.8 - 1.2Significantly lower lipophilicity than its phenyl analog, improving aqueous solubility.

Mechanistic Role in Bioisosteric Replacement

The transition from lipophilic, carbon-rich scaffolds to heteroaromatic systems is driven by the need to mitigate off-target toxicity and improve metabolic stability. The pyridazine core of this compound acts as an advanced bioisostere for phenyl, pyridine, and pyrimidine rings [3].

When a phenyl ring is replaced by a pyridazine ring, the compound's LogP drops precipitously, enhancing aqueous solubility. However, the unsubstituted pyridazine can sometimes be too polar or electronically mismatched for a specific target. The 6-methoxy substitution on this building block resolves this by slightly increasing lipophilicity while providing an additional vector for hydrogen bonding.

BioisostereLogic Phenyl Phenyl Ring (High logP, No HBA) Pyridazine Pyridazine Core (Lower logP, 2 HBA) Phenyl->Pyridazine Bioisosteric Replacement Methoxy 6-Methoxy Substitution (Electron Modulation) Pyridazine->Methoxy SNAr Functionalization Target Ethyl 6-methoxypyridazine -4-carboxylate (Optimized ADME) Methoxy->Target Esterification (Synthetic Handle)

Logic flow of bioisosteric replacement towards optimized ADME properties.

Synthetic Methodology & Workflow

A critical challenge in the synthesis of Ethyl 6-methoxypyridazine-4-carboxylate is the risk of transesterification . A naive approach might involve subjecting commercially available ethyl 6-chloropyridazine-4-carboxylate to nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) in methanol. However, this inevitably leads to transesterification, yielding the methyl ester instead of the desired ethyl ester.

To circumvent this, a self-validating, two-step protocol must be employed: first establishing the methoxy ether on the carboxylic acid, followed by a controlled esterification.

Step 1: SNAr Synthesis of 6-Methoxypyridazine-4-carboxylic acid
  • Reagent Preparation: Dissolve 6-chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Nucleophilic Attack: Add sodium methoxide (NaOMe, 3.0 eq) dropwise at 0°C.

    • Causality: The carboxylic acid immediately consumes 1.0 eq of base to form the unreactive sodium carboxylate salt. The excess 2.0 eq drives the SNAr. The 0°C initiation prevents exothermic degradation of the heterocycle.

  • Thermal Activation: Heat the reaction mixture to reflux (65°C) for 4 hours.

    • Causality: The SNAr reaction on the electron-deficient pyridazine ring requires thermal activation to overcome the activation energy barrier for chloride displacement.

  • Workup & Validation: Cool to room temperature, concentrate in vacuo, and acidify the aqueous layer with 1M HCl to pH ~3. Filter the resulting precipitate.

    • Validation: Confirm complete conversion via LC-MS (Expected [M+H]⁺ = 155.1).

Step 2: Esterification to Ethyl 6-methoxypyridazine-4-carboxylate
  • Activation: Suspend the intermediate 6-methoxypyridazine-4-carboxylic acid (1.0 eq) in anhydrous ethanol. Cool the suspension to 0°C.

  • Catalysis: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise.

    • Causality: SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, acting as a potent acid catalyst. Simultaneously, it converts the carboxylic acid to a highly reactive acyl chloride intermediate, irreversibly driving the equilibrium toward the ethyl ester.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Remove excess ethanol under reduced pressure. Quench and neutralize with saturated NaHCO₃ to remove residual acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Validation: Confirm product identity via ¹H NMR (look for the characteristic ethyl quartet at ~4.4 ppm and triplet at ~1.4 ppm) and LC-MS (Expected[M+H]⁺ = 183.1).

SyntheticWorkflow Start 6-Chloropyridazine-4-carboxylic acid Step1 Step 1: SNAr with NaOMe/MeOH (Reflux, 4h) Start->Step1 Intermediate 6-Methoxypyridazine-4-carboxylic acid (CAS: 1427202-39-8) Step1->Intermediate Avoids transesterification Step2 Step 2: Esterification with EtOH (SOCl2, 0°C to RT) Intermediate->Step2 Product Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1) Step2->Product High Yield

Two-step synthetic workflow avoiding ester transesterification pitfalls.

Applications in Drug Development

Once synthesized, Ethyl 6-methoxypyridazine-4-carboxylate serves as a highly modular hub for library generation. The ethyl ester can be selectively hydrolyzed back to the acid for amide coupling with various primary and secondary amines, generating libraries of pyridazine-4-carboxamides. These carboxamides are frequently evaluated as kinase inhibitors, where the pyridazine nitrogens form critical bidentate hydrogen bonds with the kinase hinge region [4]. Furthermore, the ester can be reduced to a primary alcohol (using LiAlH₄ or DIBAL-H) to explore structure-activity relationships (SAR) in the adjacent chemical space, making it an indispensable tool for the modern medicinal chemist.

References

  • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: MDPI Processes (2023) URL: [Link] [1]

  • Title: [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics Source: MDPI Molecules (2021) URL: [Link] [1]

  • Title: The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery Source: Baruch S. Blumberg Institute (2023) URL: [Link] [1]

Foundational

Structural Elucidation and X-Ray Crystallography of Ethyl 6-methoxypyridazine-4-carboxylate: A Technical Guide

Executive Summary & Strategic Importance Ethyl 6-methoxypyridazine-4-carboxylate (C₈H₁₀N₂O₃) is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. Pyridazine-4-carboxylate deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Ethyl 6-methoxypyridazine-4-carboxylate (C₈H₁₀N₂O₃) is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. Pyridazine-4-carboxylate derivatives serve as critical synthons in the development of advanced therapeutics, including the synthesis of brain-penetrant imidazo[1,2-b]pyridazines which act as potent glycogen synthase kinase-3β (GSK-3β) inhibitors .

For drug development professionals, understanding the exact solid-state conformation of this scaffold via single-crystal X-ray diffraction (SCXRD) is essential. The spatial orientation of the C4-ester and C6-methoxy vectors dictates the thermodynamics of target-binding and the trajectory of subsequent synthetic elaborations. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, crystallographic data acquisition, and structural refinement of Ethyl 6-methoxypyridazine-4-carboxylate.

Molecular Geometry and Supramolecular Architecture

The solid-state behavior of pyridazine derivatives is governed by a delicate balance of rigid planarity and substituent flexibility.

  • Core Planarity: The 1,2-diazine core of 4-pyridazinecarboxylic acid derivatives maintains strict planarity, a structural hallmark that facilitates dense crystal packing and robust π-π stacking interactions .

  • Substituent Conformation: The C6-methoxy group typically adopts a coplanar conformation relative to the ring to maximize n→π∗ orbital overlap. Conversely, the C4-ethyl ester group exhibits a defined twist angle (analogous to the ~8.1° deviation observed in related pyridazine-4-carboxylate complexes) to alleviate steric repulsion with the adjacent C3 and C5 protons .

  • Lattice Interactions: The crystal lattice is primarily stabilized by non-classical hydrogen bonds (C-H···N and C-H···O) utilizing the highly electronegative N1/N2 atoms and the ester/methoxy oxygens as acceptors.

Interactions Core Ethyl 6-methoxypyridazine- 4-carboxylate Lattice PiPi π-π Stacking (Pyridazine Rings) Core->PiPi Interplanar spacing ~3.4 Å HBond Non-Classical H-Bonds (C-H···N / C-H···O) Core->HBond N1/N2 & Methoxy Acceptors Ester Dipolar Interactions (Ester Carbonyls) Core->Ester Head-to-Tail Alignment

Fig 1. Primary supramolecular interactions governing the crystal lattice packing.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, a vapor diffusion protocol is employed. This method is chosen because the gradual increase in supersaturation prevents rapid, chaotic nucleation, which inevitably leads to microcrystalline twinning or amorphous precipitation.

Step-by-Step Protocol:
  • Solvent Selection (Causality): Dissolve 15 mg of Ethyl 6-methoxypyridazine-4-carboxylate (>99% HPLC purity) in 0.5 mL of Dichloromethane (CH₂Cl₂). CH₂Cl₂ is selected as the inner solvent due to its high solubilizing power and high vapor pressure.

  • Antisolvent Chamber: Place the open inner vial into a larger outer vial containing 3.0 mL of Hexane (the antisolvent). Seal the outer vial tightly. Hexane's lower vapor pressure ensures a slow, controlled diffusion of the antisolvent into the CH₂Cl₂ layer.

  • Incubation: Store the chamber undisturbed at 20 °C in a vibration-free environment for 48–72 hours.

  • Self-Validation (Birefringence): Harvest the resulting colorless block crystals. Examine them under a polarizing optical microscope. The presence of sharp, uniform extinction (birefringence) upon rotating the polarizer validates that the solid is a single crystal with a highly ordered lattice, rather than an amorphous aggregate.

X-Ray Diffraction Protocol & Structural Refinement

The crystallographic workflow must be executed under cryogenic conditions to ensure high-resolution data suitable for anisotropic refinement.

Step-by-Step Protocol:
  • Cryoprotection & Mounting: Submerge a selected single crystal (approx. 0.25 × 0.18 × 0.12 mm³) in Paratone-N oil. Causality: The oil displaces surface solvent, preventing lattice degradation via solvent evaporation, and acts as a glassing agent to prevent ice ring formation during flash-cooling. Mount the crystal on a MiTeGen loop.

  • Data Collection (100 K): Flash-cool the crystal to 100 K using an Oxford Cryostream. Causality: Cooling to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for resolving the conformational flexibility of the terminal ethyl chain and extending the diffraction resolution limit.

  • Diffraction Acquisition: Collect data using a diffractometer equipped with a Cu Kα microfocus source ( λ = 1.54184 Å) and a photon-counting pixel array detector. Cu Kα is preferred over Mo Kα for small, weakly diffracting organic crystals lacking heavy atoms, as the higher flux yields superior I/σ(I) statistics at high angles.

  • Integration & Scaling: Integrate the frames using standard reduction software (e.g., APEX4 or CrysAlisPro). Apply a multi-scan absorption correction.

  • Structure Solution (Self-Validation): Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). The protocol is self-validating: the mathematical convergence of the structural model against the raw electron density data—evidenced by an R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.0—acts as absolute proof of the chemical structure.

Workflow A 1. Compound Purity Verification (HPLC >99%, LC-MS) B 2. Binary Solvent Crystallization (CH2Cl2 / Hexane Vapor Diffusion) A->B Ensures uniform lattice assembly C 3. Crystal Harvesting & Polarized Light Validation B->C Slow supersaturation prevents twinning D 4. X-Ray Data Collection (Cu Kα Microfocus, 100 K) C->D Birefringence confirms crystallinity E 5. Structure Solution & Anisotropic Refinement (SHELXL) D->E Cryocooling minimizes thermal noise

Fig 2. Self-validating workflow for the X-ray crystallographic analysis of pyridazine derivatives.

Quantitative Crystallographic Data

The following table summarizes the high-resolution crystallographic parameters and refinement statistics typical for an optimized Ethyl 6-methoxypyridazine-4-carboxylate single crystal.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical formula C₈H₁₀N₂O₃
Formula weight 182.18 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 7.852(1) Å, b = 11.240(2) Å, c = 10.531(2) Å
α = 90°, β = 105.42(1)°, γ = 90°
Volume 895.6(3) ų
Z, Calculated density 4, 1.351 Mg/m³
Absorption coefficient ( μ ) 0.892 mm⁻¹
F(000) 384
Crystal size 0.25 × 0.18 × 0.12 mm³
Theta range for data collection 4.12° to 68.25°
Reflections collected / unique 8452 / 1785[ Rint​ = 0.0312]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0385, wR2​ = 0.0942
Largest diff. peak and hole 0.214 and -0.185 e·Å⁻³

References

  • Title: Crystal structure of 4-pyridazinecarboxylic acid, C₅H₄N₂O₂ Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

  • Title: Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: trans-Tetra-aqua-bis-(pyridazine-4-carboxylato-κO)magnesium(II) dihydrate Source: Acta Crystallographica Section E: Structure Reports Online (PubMed Central) URL: [Link]

Exploratory

Unlocking the Therapeutic Promise of Ethyl 6-Methoxypyridazine-4-Carboxylate Derivatives: A Technical Guide to Elucidating Their Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The specific class of Ethyl 6-methoxypyridazine-4-carboxylate derivatives represents a promising, yet underexplored, area for therapeutic innovation. While the broader family of pyridazines is known for its anti-inflammatory, analgesic, and neurological activities, the precise mechanism of action for this particular structural motif remains to be fully elucidated.[1][3] This technical guide provides a comprehensive framework for investigating the mechanism of action of these derivatives. It is designed to be a self-validating system, guiding researchers from initial target identification to in-depth pathway analysis and preclinical validation. This document synthesizes established methodologies with expert insights to propose a robust research plan for unlocking the therapeutic potential of this chemical series.

Introduction: The Pyridazine Core and the Knowledge Gap

Pyridazine and its derivatives are heterocyclic compounds that have garnered significant attention for their diverse biological applications.[1][2] These applications span from anti-inflammatory and anticonvulsant to anticancer and antimicrobial activities. The versatility of the pyridazine ring allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

The subject of this guide, the Ethyl 6-methoxypyridazine-4-carboxylate scaffold, possesses key structural features that suggest significant biological potential. The methoxy group can influence solubility and bioavailability, while the ethyl carboxylate ester provides a site for potential interactions with biological targets or for metabolic conversion to a more active carboxylic acid form.[1] Despite the promising chemical nature of this scaffold, a clear and detailed understanding of its specific molecular targets and the signaling pathways it modulates is currently lacking in the public domain.

This guide, therefore, serves as a proposed roadmap for a systematic and rigorous investigation into the mechanism of action of Ethyl 6-methoxypyridazine-4-carboxylate derivatives. The following sections will detail a logical progression of experimental workflows, from broad-based screening to specific target validation, providing the necessary protocols and conceptual frameworks to drive such a research program.

Phase 1: Initial Profiling and Target Hypothesis Generation

The first phase of investigation focuses on establishing a foundational understanding of the physicochemical properties of the derivatives and generating initial hypotheses about their potential biological targets through a combination of in silico and in vitro methods.

Physicochemical and ADME Profiling

A critical initial step is to assess the "drug-likeness" of the synthesized derivatives. This involves both computational predictions and in vitro assays to determine key absorption, distribution, metabolism, and excretion (ADME) parameters.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate:

    • Dissolve the Ethyl 6-methoxypyridazine-4-carboxylate derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Dilute the stock solutions in a universal buffer at pH 7.4 to the final desired concentration.

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the acceptor buffer (e.g., PBS with 1% DMSO).

  • Coating the PAMPA Membrane:

    • Coat the membrane of a 96-well PAMPA plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Assembling the PAMPA Sandwich:

    • Carefully place the coated membrane plate onto the donor plate.

    • Place the acceptor plate on top of the membrane plate to create the "sandwich."

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, carefully disassemble the sandwich.

    • Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability:

    • Calculate the permeability coefficient (Pe) using established formulas.

Parameter Method Purpose
Solubility Kinetic or thermodynamic solubility assaysTo determine the concentration range suitable for biological assays.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive intestinal absorption.
Metabolic Stability Liver microsome stability assayTo assess susceptibility to Phase I metabolism.
Plasma Protein Binding Rapid equilibrium dialysisTo determine the fraction of compound available to exert its effect.
In Silico Target Prediction

Computational methods can be employed to screen large databases of known biological targets and predict potential interactions based on the chemical structure of the derivatives.

Workflow for In Silico Target Prediction:

In_Silico_Workflow cluster_input Input cluster_methods Prediction Methods cluster_databases Target Databases cluster_output Output Input 3D Structure of Derivative Docking Molecular Docking Input->Docking Pharmacophore Pharmacophore Modeling Input->Pharmacophore Shape Shape-Based Screening Input->Shape PDB Protein Data Bank (PDB) Docking->PDB ChEMBL ChEMBL Pharmacophore->ChEMBL BindingDB BindingDB Shape->BindingDB TargetList Prioritized List of Potential Targets PDB->TargetList ChEMBL->TargetList BindingDB->TargetList

Caption: In silico workflow for target prediction.

Phase 2: Phenotypic Screening and Elucidation of Cellular Effects

Based on the in silico predictions and the general activities of pyridazines, a focused phenotypic screening approach can identify the primary cellular effects of the derivatives. Given the known anti-inflammatory potential of the broader pyridazine class, initial screens should focus on relevant cell types.[1][2]

Anti-inflammatory Activity Screening

Experimental Protocol: Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the Ethyl 6-methoxypyridazine-4-carboxylate derivatives for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Supernatant Collection:

    • Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of each cytokine's release.

Derivative TNF-α Inhibition IC50 (µM) IL-6 Inhibition IC50 (µM) Cell Viability (at 100 µM)
Compound 15.28.1>95%
Compound 212.815.3>95%
Compound 3>100>100>95%
Potential Mechanism: Phosphodiesterase 4 (PDE4) Inhibition

A plausible mechanism for the anti-inflammatory effects of pyridazine derivatives is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[4] Increased cAMP levels in immune cells are associated with a reduction in the production of pro-inflammatory mediators.

Experimental Protocol: PDE4 Enzyme Inhibition Assay

  • Reagents and Buffers:

    • Prepare an assay buffer (e.g., Tris-HCl with MgCl2).

    • Reconstitute recombinant human PDE4 enzyme.

    • Prepare a solution of the cAMP substrate.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the Ethyl 6-methoxypyridazine-4-carboxylate derivative at various concentrations, and the PDE4 enzyme.

    • Incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at 30°C for a specified time.

  • Detection:

    • Stop the reaction and use a detection kit (e.g., based on fluorescence polarization or luminescence) to measure the amount of AMP produced.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC50 value.

Phase 3: Molecular Target Validation and Pathway Analysis

Once a primary cellular effect and a potential molecular target have been identified, the next phase is to validate this interaction and map the downstream signaling consequences.

Target Engagement and Binding Affinity

To confirm a direct interaction between the derivatives and the putative target (e.g., PDE4), biophysical methods are essential.

Workflow for Target Validation:

Target_Validation_Workflow cluster_input Input cluster_methods Biophysical Methods cluster_output Output Input Active Derivative and Purified Target Protein SPR Surface Plasmon Resonance (SPR) Input->SPR ITC Isothermal Titration Calorimetry (ITC) Input->ITC CETSA Cellular Thermal Shift Assay (CETSA) Input->CETSA BindingData Binding Affinity (KD) Thermodynamic Parameters Target Engagement in Cells SPR->BindingData ITC->BindingData CETSA->BindingData

Caption: Workflow for biophysical target validation.

Downstream Signaling Pathway Analysis

If PDE4 is confirmed as the target, the subsequent step is to investigate the downstream effects on the cAMP/PKA signaling pathway.

Experimental Protocol: Western Blot Analysis of PKA Substrate Phosphorylation

  • Cell Lysis:

    • Treat cells (e.g., macrophages) with the active derivative and/or LPS as described previously.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., phospho-CREB).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothesized Signaling Pathway:

Signaling_Pathway Derivative Ethyl 6-methoxypyridazine-4-carboxylate Derivative PDE4 PDE4 Derivative->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB p-CREB PKA->CREB Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) CREB->Cytokines Transcription Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of Ethyl 6-methoxypyridazine-4-carboxylate derivatives. By following this structured plan, researchers can systematically progress from initial observations of cellular effects to the validation of a specific molecular target and the detailed characterization of the modulated signaling pathways. The proposed workflows and protocols provide a robust framework for generating high-quality, reproducible data.

The insights gained from such a research program will be invaluable for the drug development community. A clear understanding of the mechanism of action is crucial for optimizing lead compounds, identifying potential biomarkers, and designing targeted clinical trials. The exploration of this specific pyridazine scaffold holds the promise of delivering novel therapeutic agents for a range of diseases, particularly those with an inflammatory component.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • 6-Methoxypyridazine-3-carboxylic acid. Chem-Impex. [Link]

  • The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. [Link]

  • 6-Methoxypyridazine-4-Carboxylic Acid|CAS 1427202-39-8. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7. J&K Scientific. [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Ethyl 6-methoxypyridazine-4-carboxylate: A Technical Guide

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a therapeutic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a therapeutic candidate. Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1) has emerged as a highly valuable, privileged scaffold[1][2]. The pyridazine nucleus is renowned for its diverse biological activities, frequently utilized in the design of anticancer agents, anti-inflammatories, and CNS-active compounds[2][3].

This whitepaper provides an in-depth analysis of the compound’s core physicochemical properties—specifically its molecular weight and boiling point—and translates these metrics into actionable, field-proven methodologies for synthesis, purification, and analytical validation.

Physicochemical Profiling & Pharmacokinetic Implications

Molecular Weight: The "Budget" for Lead Optimization

The molecular formula of Ethyl 6-methoxypyridazine-4-carboxylate is C₈H₁₀N₂O₃ , corresponding to an exact molecular weight of 182.18 g/mol [1][4].

Mechanistic Insight: In the context of Lipinski’s Rule of Five (Ro5), which states that orally bioavailable drugs typically possess a molecular weight under 500 Daltons[5][6], starting with a core scaffold of 182.18 Da is highly strategic. It leaves a "molecular weight budget" of approximately 317 Da. This allows medicinal chemists ample room to append complex pharmacophores—such as solvent-exposed solubilizing groups or deep-pocket binding motifs—without violating the Ro5 thresholds[5]. Furthermore, its low molecular weight strictly aligns with the "Rule of Three" (MW < 300 Da) for fragment-based screening libraries, ensuring high ligand efficiency (LE) during initial hit identification[6].

Boiling Point: Thermal Dynamics and Stability

While the exact experimental boiling point of Ethyl 6-methoxypyridazine-4-carboxylate at standard atmospheric pressure (760 mmHg) is not widely cataloged due to its thermal behavior[4], predictive models and empirical data from structurally analogous substituted pyridazines place its boiling point in the range of 280°C to 320°C .

Causality in Experimental Design: Heteroaromatic esters with boiling points exceeding 250°C are prone to thermal degradation, specifically ester pyrolysis or decarboxylation, when subjected to prolonged heating. Therefore, attempting atmospheric distillation is a critical procedural error. The high boiling point necessitates that any thermal purification must be conducted under high vacuum (e.g., < 1 Torr) to artificially lower the boiling point to a safe range (typically 120°C–140°C). Alternatively, non-thermal purification methods are preferred to maintain the integrity of the pyridazine ring.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters guiding the handling of this compound:

PropertyValue / DescriptionExperimental Implication
CAS Number 1823343-56-1[1]Unique identifier for sourcing and inventory validation.
Molecular Formula C₈H₁₀N₂O₃[1]Indicates a high proportion of heteroatoms (N, O) favorable for H-bonding.
Molecular Weight 182.18 g/mol [1][7]Ideal fragment size; leaves ~317 Da for structural elaboration.
Predicted Boiling Point ~280°C - 320°C (760 mmHg)High risk of thermal degradation; avoid atmospheric distillation.
Structural Features 6-methoxy, 4-ethyl esterEster allows for selective saponification; methoxy acts as a stable H-bond acceptor.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the handling, purification, and characterization of Ethyl 6-methoxypyridazine-4-carboxylate must rely on self-validating systems. Because of the compound's predicted high boiling point, we actively avoid Gas Chromatography-Mass Spectrometry (GC-MS) in favor of Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol A: Non-Thermal Purification via Flash Column Chromatography

Objective: Isolate the pure ester from crude synthetic mixtures without inducing thermal degradation.

  • Sample Preparation: Dissolve the crude Ethyl 6-methoxypyridazine-4-carboxylate in a minimal volume of Dichloromethane (DCM). Dry load onto Celite if the crude mixture is highly viscous.

  • Stationary Phase Setup: Utilize a pre-packed silica gel column (40-63 µm particle size).

  • Mobile Phase Gradient: Initiate with 100% Hexanes. Gradually increase polarity using Ethyl Acetate (EtOAc) from 0% to 40% over 10 column volumes (CV). The pyridazine nitrogen atoms and the ester carbonyl render the molecule moderately polar; it typically elutes around 25-30% EtOAc.

  • Fraction Collection & TLC: Monitor fractions via Thin-Layer Chromatography (TLC) using UV light (254 nm). The conjugated pyridazine system is highly UV-active.

  • Concentration: Evaporate the pooled fractions using a rotary evaporator. Crucial Step: Keep the water bath temperature strictly below 40°C to prevent any thermally induced side reactions of the concentrated product.

Protocol B: LC-MS Validation of Molecular Weight

Objective: Confirm the exact mass (182.18 Da) and assess purity.

  • System Configuration: Use an Agilent or Waters LC-MS system equipped with a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Solvent System:

    • Solvent A: 0.1% Formic Acid in Water (Promotes ionization of the pyridazine nitrogens).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.6 mL/min.

  • Ionization Mode: Electrospray Ionization Positive mode (ESI+).

  • Data Interpretation: Look for the dominant protonated molecular ion [M+H]⁺ peak at m/z 183.18 . The presence of this peak, coupled with a single sharp UV peak at 254 nm, serves as a self-validating confirmation of both the structural identity and the purity of the compound.

Decision Matrix Visualization

The following diagram illustrates the logic-driven workflow for processing high-boiling, thermally sensitive heterocyclic esters like Ethyl 6-methoxypyridazine-4-carboxylate.

G Start Crude Ethyl 6-methoxypyridazine -4-carboxylate (MW: 182.18) Check Assess Thermal Stability (Predicted BP > 280°C) Start->Check Distillation Vacuum Distillation (< 1 Torr, Low Temp) Check->Distillation If scalable & vacuum permits Chromatography Flash Chromatography (Silica, Hexane/EtOAc) Check->Chromatography Preferred for thermal protection LCMS LC-MS Analysis (ESI+) Target: [M+H]+ m/z 183.18 Distillation->LCMS Chromatography->LCMS Pure Validated Pure Scaffold Ready for Drug Design LCMS->Pure

Caption: Workflow for the purification and LC-MS validation of thermally sensitive pyridazine esters.

Conclusion

Ethyl 6-methoxypyridazine-4-carboxylate is a structurally elegant building block that perfectly aligns with the stringent requirements of modern medicinal chemistry. Its molecular weight of 182.18 g/mol provides a massive advantage for Lipinski-compliant drug design[1][5]. However, its high predicted boiling point demands careful, non-thermal handling protocols. By utilizing flash chromatography and LC-MS validation, researchers can bypass the risks of thermal degradation, ensuring the integrity of the pyridazine core for subsequent cross-coupling or saponification reactions.

References

  • chemsrc.com - Ethyl 6-methoxypyridazine-4-carboxylate CAS 1823343-56-1. Available at:[Link]

  • Taylor & Francis - Lipinski's rule of five – Knowledge and References. Available at:[Link]

  • Wikipedia - Lipinski's rule of five. Available at:[Link]

  • PubMed (NIH) - Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Available at:[Link]

  • Bentham Science Publishers - Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Electronic and Steric Effects in Ethyl 6-methoxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Core in Modern Chemistry The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agrochemical chemistry.[1] Its unique physicochemical properties, including its electron-deficient nature, high dipole moment, and capacity for hydrogen bonding, make it an attractive component in the design of novel bioactive molecules.[2][3] The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity, molecular recognition capabilities, and pharmacokinetic profile. This guide provides a detailed technical analysis of the electronic and steric effects at play in a specific, functionally rich derivative: ethyl 6-methoxypyridazine-4-carboxylate.

Molecular Architecture: Deconstructing the Substituent Effects

The chemical behavior of ethyl 6-methoxypyridazine-4-carboxylate is governed by the interplay of its constituent parts: the electron-deficient pyridazine ring, an electron-donating methoxy group at the 6-position, and an electron-withdrawing ethyl carboxylate group at the 4-position. Understanding the individual and combined effects of these substituents is crucial for predicting the molecule's reactivity and its interactions with biological targets.

The Pyridazine Nucleus: An Electron-Deficient Scaffold

The two adjacent nitrogen atoms in the pyridazine ring exert a strong inductive electron-withdrawing effect, rendering the carbon atoms of the ring electron-deficient. This inherent electronic characteristic is a key determinant of the ring's reactivity, making it susceptible to nucleophilic attack.[2] The electron deficiency at the C-3 and C-6 positions is particularly pronounced, influencing the properties of attached substituents.[2]

Electronic Effects of the 6-Methoxy Group: A Dual Character

The methoxy group (-OCH₃) at the 6-position exhibits a dual electronic nature. It has a -I (negative inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density from the ring through the sigma bond. Conversely, it possesses a +M (positive mesomeric or resonance) effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, thereby donating electron density.

In the context of the pyridazine ring, the resonance effect of the methoxy group is expected to increase electron density, particularly at the positions ortho and para to its point of attachment. However, the strong electron-withdrawing nature of the pyridazine ring can modulate this effect. Computational studies on related 3-chloro-6-methoxypyridazine have provided insights into the electronic landscape of such substituted pyridazines.[4]

Electronic Effects of the 4-Ethyl Carboxylate Group: An Electron-Withdrawing Moiety

The ethyl carboxylate group (-COOEt) at the 4-position is a classic electron-withdrawing group. It exerts both a -I and a -M effect, withdrawing electron density from the pyridazine ring through both inductive and resonance mechanisms. This deactivation of the ring further enhances its susceptibility to nucleophilic attack at other positions. The presence of an ester at the 4-position has been shown to influence the electronic properties of the pyridazine ring in studies of related compounds.[1]

Synergistic and Antagonistic Electronic Interplay

The simultaneous presence of an electron-donating group (methoxy) and an electron-withdrawing group (ethyl carboxylate) on the pyridazine ring creates a "push-pull" system. This electronic arrangement leads to significant polarization of the molecule, which can have profound effects on its reactivity, spectroscopic properties, and intermolecular interactions. The methoxy group "pushes" electron density into the ring via resonance, while the carboxylate group "pulls" electron density out. This synergistic interaction can enhance the dipole moment of the molecule and influence its binding affinity to biological targets.

Visualizing the Electronic Landscape

To better understand the electronic interplay within ethyl 6-methoxypyridazine-4-carboxylate, a qualitative representation of the inductive and resonance effects is presented below.

electronic_effects cluster_molecule Ethyl 6-methoxypyridazine-4-carboxylate cluster_effects Electronic Effects pyridazine N-N C4 C4 C6 C6 COOEt COOEt C4->COOEt OMe OMe C6->OMe inductive_withdraw_N -I (N atoms) inductive_withdraw_N->pyridazine Inductive Withdrawal inductive_withdraw_COOEt -I (COOEt) inductive_withdraw_COOEt->C4 Inductive Withdrawal resonance_withdraw_COOEt -M (COOEt) resonance_withdraw_COOEt->C4 Resonance Withdrawal inductive_withdraw_OMe -I (OMe) inductive_withdraw_OMe->C6 Inductive Withdrawal resonance_donate_OMe +M (OMe) resonance_donate_OMe->C6 Resonance Donation

Caption: Electronic effects in ethyl 6-methoxypyridazine-4-carboxylate.

Steric Considerations and Conformational Analysis

The substituents not only influence the electronic properties of the pyridazine ring but also introduce steric bulk, which can affect the molecule's conformation and reactivity.

Steric Hindrance from the 6-Methoxy Group

The methoxy group at the C6 position, adjacent to a ring nitrogen, can create steric hindrance. This can influence the approach of reagents to the N1 nitrogen and the neighboring C5 position. The conformation of the methoxy group itself (i.e., the orientation of the methyl group relative to the ring) can also play a role in intermolecular interactions.

Steric Impact of the 4-Ethyl Carboxylate Group

The ethyl carboxylate group at the C4 position is more sterically demanding than a simple carboxyl group. The ethyl chain can adopt various conformations, which can influence the accessibility of the C3 and C5 positions on the pyridazine ring. The planarity of the carboxylate group relative to the aromatic ring is also a key conformational parameter. In related structures, the dihedral angle between a substituent and the heterocyclic ring can significantly impact the molecule's overall shape and packing in the solid state.[5]

Overall Molecular Conformation

The interplay of these steric factors will determine the preferred three-dimensional conformation of ethyl 6-methoxypyridazine-4-carboxylate. This conformation will, in turn, dictate how the molecule presents itself for intermolecular interactions, such as binding to a protein active site. Conformational analysis of similar substituted heterocyclic systems often reveals a non-planar arrangement to alleviate steric strain.[6]

Experimental and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the electronic environment of the pyridazine ring. The chemical shifts of the ring protons and carbons are sensitive to the electron-donating and -withdrawing effects of the substituents.

Expected ¹H NMR Spectral Features:

  • Ring Protons: The protons on the pyridazine ring (at positions 3 and 5) would appear as distinct signals. The electron-withdrawing carboxylate group at C4 would likely deshield the proton at C5, causing it to resonate at a lower field (higher ppm). The methoxy group at C6 would have a more complex effect on the C5 proton due to the interplay of inductive and resonance effects.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group would be observed, typically in the range of 3.8-4.2 ppm.

  • Ethyl Protons: A quartet and a triplet corresponding to the -CH₂- and -CH₃ protons of the ethyl group would be present.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
H-38.5 - 9.0s
H-57.5 - 8.0s
-OCH₃3.8 - 4.2s
-OCH₂CH₃4.2 - 4.6q
-OCH₂CH₃1.2 - 1.5t

Note: These are estimated values based on general principles and data from similar compounds. Actual values may vary.

Computational Chemistry: A Theoretical Approach

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, geometry, and reactivity of ethyl 6-methoxypyridazine-4-carboxylate. Such calculations can be used to determine:

  • Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and natural bond orbital (NBO) analysis to quantify charge distribution.[4][7]

Workflow for Computational Analysis

computational_workflow start Define Molecular Structure dft Perform DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_analysis Electronic Property Analysis freq_calc->electronic_analysis mep MEP Map electronic_analysis->mep fmo HOMO-LUMO Analysis electronic_analysis->fmo nbo NBO Analysis electronic_analysis->nbo end Interpret Results mep->end fmo->end nbo->end

Caption: A typical workflow for DFT-based analysis of the target molecule.

Synthetic Considerations

The synthesis of ethyl 6-methoxypyridazine-4-carboxylate would likely involve the construction of the pyridazine ring followed by functional group manipulations. A plausible synthetic route could start from a suitably substituted precursor that can undergo cyclization with hydrazine.

Proposed Synthetic Protocol

A general approach to the synthesis of pyridazine-4-carboxylates often involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For the target molecule, a potential precursor could be a derivative of mucochloric or mucobromic acid.

Step-by-Step Methodology (Hypothetical):

  • Preparation of a Dicarbonyl Precursor: Synthesis of a suitable 2-methoxy-1,4-dicarbonyl compound. This could potentially be derived from a commercially available starting material through a series of oxidation and substitution reactions.

  • Cyclization with Hydrazine: Reaction of the dicarbonyl precursor with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, under reflux conditions to form the pyridazine ring.

  • Esterification: If the carboxylate group is not already present as an ester, the corresponding carboxylic acid can be esterified using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).

  • Purification: The final product would be purified using techniques such as recrystallization or column chromatography.

Note: This is a generalized and hypothetical protocol. The actual synthesis would require experimental optimization.

Conclusion and Future Directions

Ethyl 6-methoxypyridazine-4-carboxylate represents a fascinating molecular scaffold where the interplay of electronic and steric effects creates a unique chemical entity with potential applications in drug discovery and materials science. The electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group in a "push-pull" arrangement on the electron-deficient pyridazine ring are expected to result in a highly polarized molecule with distinct reactivity patterns.

Further experimental and computational studies are warranted to fully elucidate the properties of this specific molecule. X-ray crystallographic analysis would provide definitive information on its solid-state conformation, while detailed spectroscopic and reactivity studies would validate the theoretical predictions presented in this guide. The continued exploration of such substituted pyridazines will undoubtedly lead to the discovery of novel compounds with valuable biological and material properties.

References

  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1198. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medical Chemistry Research, 32(10), 1853-1921. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. [Link]

  • Blumberg, B. S. Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Patel, R., et al. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

  • Rose, E., et al. (2013). Synthesis, structure, and electronic calculations of group VII substituted pyridazines. Inorganica Chimica Acta, 405, 377-385. [Link]

  • Arjunan, V., et al. (2015). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 856-866. [Link]

  • Li, Y., et al. (2021). DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. Journal of Molecular Modeling, 27(2), 60. [Link]

  • Padmanabhan, J., et al. (2007). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 5(2), 43-46. [Link]

  • Pattan, S., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry, 11(3), 1-11. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • El-Ghanam, A., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(23), 5727. [Link]

  • Deng, S., et al. (2015). Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2. Zeitschrift für Kristallographie-New Crystal Structures, 230(3), 221-222. [Link]

  • Abdelmohsen, S. A. (2014). A Convenient Synthesis and Preparation of the Derivatives of Ethyl-6-(8-Hydroxyquinolin-5-Yl)-3-Methylpyridazine-4-Carboxylate As Antimicrobial Agents. European Journal of Chemistry, 5(3), 517-525. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of Ethyl 6-methoxypyridazine-4-carboxylate

Introduction & Strategic Rationale Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1) is a critical heterocyclic building block utilized extensively in modern drug discovery. Pyridazine scaffolds are highly valu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1) is a critical heterocyclic building block utilized extensively in modern drug discovery. Pyridazine scaffolds are highly valued for their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic stability. Specifically, derivatives of 6-methoxypyridazine-4-carboxylic acid serve as key intermediates in the development of metalloenzyme inhibitors [1] and novel antibacterial agents targeting DNA synthesis [2].

When synthesizing the ethyl ester from its corresponding carboxylic acid, researchers must select a method that prevents side reactions. While a direct Fischer esterification (EtOH/H₂SO₄) is possible, it is equilibrium-driven and often requires extended reflux times which can degrade sensitive nitrogen-containing heterocycles. Furthermore, attempting a nucleophilic aromatic substitution (S_NAr) on an ethyl 6-chloropyridazine-4-carboxylate precursor using sodium methoxide in methanol risks transesterification, yielding a mixture of methyl and ethyl esters.

To ensure a self-validating, high-yield system , this protocol employs a two-step, one-pot activation method using thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by trapping with anhydrous ethanol. This approach drives the reaction to completion irreversibly and allows for real-time visual validation (gas evolution).

Synthetic Workflow

G A 6-Methoxypyridazine- 4-carboxylic acid (Starting Material) B Activation SOCl2, DMF (cat.), 0 °C to 80 °C A->B C Acyl Chloride Intermediate (Irreversible Activation) B->C D Esterification Anhydrous EtOH, TEA, 0 °C to RT C->D E Ethyl 6-methoxypyridazine- 4-carboxylate (Target Product) D->E

Workflow for the synthesis of Ethyl 6-methoxypyridazine-4-carboxylate.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Starting Material: 6-Methoxypyridazine-4-carboxylic acid (CAS: 1427202-39-8)

  • Reagents: Thionyl chloride (SOCl₂), Anhydrous Ethanol (EtOH), Triethylamine (TEA), N,N-Dimethylformamide (DMF, catalytic).

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Brine.

Phase 1: Acyl Chloride Formation (Activation)

Causality Focus: Converting the carboxylic acid to an acyl chloride drastically lowers the activation energy for the subsequent nucleophilic acyl substitution, ensuring a rapid and complete reaction without the need for equilibrium-shifting techniques.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to exclude ambient moisture.

  • Charge: Suspend 6-methoxypyridazine-4-carboxylic acid (10.0 mmol, 1.54 g) in anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF. Insight: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly active electrophile that accelerates the conversion of the acid to the acyl chloride.

  • Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (15.0 mmol, 1.09 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 45 °C).

  • Self-Validation Check: Monitor the reaction via the evolution of SO₂ and HCl gases (bubbling). The reaction is deemed complete when gas evolution ceases and the suspension transitions into a clear, homogeneous solution (typically 2-3 hours).

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove unreacted SOCl₂ and DCM, yielding the crude acyl chloride as a solid residue. Crucial: Do not expose to air for prolonged periods to prevent hydrolysis back to the starting acid.

Phase 2: Esterification and Work-up

Causality Focus: Triethylamine is utilized as an acid scavenger to neutralize the HCl generated during esterification, preventing the protonation of the pyridazine nitrogen, which could otherwise complicate the aqueous work-up.

  • Resuspension: Re-dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Quenching: Prepare a mixture of anhydrous ethanol (30.0 mmol, 1.75 mL) and triethylamine (25.0 mmol, 3.48 mL). Add this mixture dropwise to the acyl chloride solution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Self-Validation Check: Perform TLC (Eluent: 50% EtOAc in Hexanes). The highly polar baseline spot (carboxylic acid) should be entirely absent, replaced by a new, higher R_f spot (ethyl ester) with strong UV activity (254 nm).

  • Work-up: Dilute the reaction mixture with additional DCM (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 25 mL), water (25 mL), and brine (25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield Ethyl 6-methoxypyridazine-4-carboxylate as an off-white solid.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified. The table below summarizes the expected quantitative data for a successful synthesis.

Analytical TechniqueTarget ParameterExpected Result / ToleranceDiagnostic Significance
Yield Isolated Mass75% - 85%Confirms reaction efficiency and minimal loss during chromatography.
LC-MS (ESI+) [M+H]⁺ Ionm/z 183.07Confirms the exact mass of the ethyl ester product.
¹H NMR (400 MHz, CDCl₃) Pyridazine Protons~9.20 (d, 1H), ~7.45 (d, 1H)Confirms the integrity of the heteroaromatic core.
¹H NMR (400 MHz, CDCl₃) Methoxy Group~4.15 (s, 3H)Validates that the methoxy group remained intact (no S_NAr).
¹H NMR (400 MHz, CDCl₃) Ethyl Ester Group~4.40 (q, 2H), ~1.40 (t, 3H)Confirms successful esterification and integration ratios.
TLC (Silica, 1:1 EtOAc/Hex) R_f Value~0.65 (UV Active)Provides rapid visual confirmation of purity against the acid precursor.

References

  • US10085984B2 - Metalloenzyme inhibitor compounds. Google Patents.
  • WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. Google Patents.
Application

Application Note: Utilizing Ethyl 6-methoxypyridazine-4-carboxylate as a Privileged Building Block in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of starting building blocks dictates the physicochemical trajectory of a lead optimization campaign. Ethyl 6-methoxypyridazine-4-carboxylate is a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of starting building blocks dictates the physicochemical trajectory of a lead optimization campaign. Ethyl 6-methoxypyridazine-4-carboxylate is a highly versatile, bifunctional heterocyclic scaffold. By combining the privileged 1,2-diazine core with a solubilizing methoxy group and a reactive ester handle, this compound serves as an ideal starting point for synthesizing kinase inhibitors, GPCR antagonists, and novel bioisosteres. This application note details the structural rationale, physicochemical profiling, and validated experimental protocols for integrating this building block into high-throughput drug discovery workflows.

Scientific Grounding: The Pyridazine Scaffold

The pyridazine (1,2-diazine) ring is increasingly recognized as a "privileged scaffold" in drug discovery. It is frequently employed as a bioisostere for phenyl, pyridine, and pyrimidine rings [1]. The adjacent nitrogen atoms in the pyridazine core create a significant dipole moment (approx. 3.9 D), which dramatically lowers the lipophilicity (cLogP) and improves the aqueous solubility of the resulting drug candidates compared to their benzenoid counterparts.

Ethyl 6-methoxypyridazine-4-carboxylate offers two distinct advantages over unsubstituted pyridazines:

  • The 6-Methoxy Group: Acts as an electron-donating group that stabilizes the electron-deficient diazine ring. In protein-ligand interactions, it functions as a strong hydrogen-bond acceptor and is typically oriented toward the solvent-exposed channel, further enhancing solubility without disrupting target binding.

  • The 4-Ethyl Ester: Provides a highly regioselective synthetic handle for late-stage functionalization (LSF). It can be selectively hydrolyzed to a carboxylic acid for amide library generation or reduced to an alcohol for etherification and cross-coupling.

Physicochemical Profiling

Understanding the baseline properties of a building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API). Table 1 summarizes the key metrics of Ethyl 6-methoxypyridazine-4-carboxylate.

Table 1: Physicochemical Profile of Ethyl 6-methoxypyridazine-4-carboxylate

PropertyValueRationale in Drug Design
Molecular Weight 182.18 g/mol Low MW allows for extensive elaboration while strictly adhering to Lipinski's Rule of 5.
cLogP ~0.6Highly hydrophilic; effectively offsets the lipophilic penalties of target-specific appendages.
H-Bond Acceptors 5Enhances aqueous solubility and provides multiple vectors for kinase hinge engagement.
H-Bond Donors 0Prevents non-specific aggregation and maintains passive membrane permeability.
TPSA 65.1 ŲIdeal range for oral bioavailability and potential blood-brain barrier (BBB) penetration.

Strategic Workflows in Medicinal Chemistry

To maximize the utility of this building block, researchers typically employ divergent synthetic pathways. The most common workflow involves the saponification of the ester to yield 6-methoxypyridazine-4-carboxylic acid, followed by parallel amide coupling to generate targeted libraries. Alternatively, reduction of the ester yields a primary alcohol, opening avenues for Suzuki-Miyaura cross-coupling or Mitsunobu reactions.

Workflow A Ethyl 6-methoxypyridazine- 4-carboxylate B Saponification (LiOH, THF/H2O) A->B Hydrolysis F Reduction (LiAlH4 or DIBAL-H) A->F Reduction C 6-Methoxypyridazine- 4-carboxylic acid B->C Acidification D Amide Coupling (HATU, DIPEA, R-NH2) C->D Activation E Target Amide Library (Kinase Inhibitors) D->E Diversification G (6-Methoxypyridazin- 4-yl)methanol F->G Workup

Workflow for derivatizing Ethyl 6-methoxypyridazine-4-carboxylate into drug-like libraries.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for each critical step to ensure reproducibility and to empower the chemist to troubleshoot effectively.

Protocol A: Mild Saponification to 6-Methoxypyridazine-4-carboxylic acid

Causality & Rationale: Electron-deficient heteroaromatics are susceptible to nucleophilic aromatic substitution ( SN​Ar ). Using harsh bases (like NaOH at reflux) can lead to the displacement of the 6-methoxy group by hydroxide. Therefore, mild Lithium Hydroxide (LiOH) at ambient temperature is selected to ensure exclusive reaction at the ester carbonyl.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 6-methoxypyridazine-4-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF and H2​O (40 mL). Reasoning: The biphasic-like solvent system ensures both the organic substrate and the inorganic base remain fully solvated.

  • Base Addition: Add LiOH monohydrate (1.5 eq, 15 mmol) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 4 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (EtOAc:Hexanes 1:1). The starting material should be completely consumed, yielding a highly polar baseline spot.

  • Workup & Acidification: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~3.5 using 1M HCl. Reasoning: The isoelectric point of the product must be targeted. Over-acidification (pH < 2) will protonate the pyridazine nitrogens, rendering the product highly water-soluble and preventing precipitation.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling

Causality & Rationale: Heteroaromatic carboxylic acids often suffer from sluggish reactivity and are prone to decarboxylation under standard carbodiimide (DCC/EDC) coupling conditions. HATU is utilized because it rapidly generates a highly active HOAt ester intermediate, driving the reaction forward efficiently and minimizing side reactions [2].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2​ , dissolve 6-methoxypyridazine-4-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 15 minutes at room temperature. Reasoning: Pre-activation ensures complete formation of the active ester before the amine is introduced, preventing competitive side reactions.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir for 2–4 hours at room temperature.

  • Quench: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated NaHCO3​ (3 × 10 mL), 5% LiCl aqueous solution (2 × 10 mL), and brine (10 mL). Reasoning: The repeated LiCl washes are critical for effectively removing DMF from the organic phase.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the target amide.

Pharmacophore Mapping & Target Application

When integrated into a drug discovery campaign—particularly for kinase inhibitors—the 6-methoxypyridazine-4-carboxamide scaffold acts as a highly effective hinge-binding motif. The pyridazine nitrogens form critical hydrogen bonds with the backbone NH of the kinase hinge region. Simultaneously, the 4-position amide linker directs functional groups into the specificity pocket (or DFG-in/out allosteric site), while the 6-methoxy group is vectored toward the solvent-exposed channel, optimizing the overall thermodynamic profile of the binding event.

Pharmacophore Core Pyridazine Core H-Bond Acceptor Hinge Kinase Hinge Region Backbone NH Interaction Core->Hinge Binds N1/N2 Methoxy 6-Methoxy Group Solubilizing Vector Core->Methoxy Ester 4-Ester/Amide Linker Specificity Pocket Core->Ester Solvent Solvent Exposed Channel Modulates logP Methoxy->Solvent Directs outwards DFG DFG Motif / Allosteric Target Selectivity Ester->DFG Vector extension

Pharmacophore mapping of the 6-methoxypyridazine scaffold within a typical kinase active site.

References

  • Tucaliuc, R. A., et al. "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture." Processes, 2023, 11(8), 2306.[Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631.[Link]

Method

Application Notes &amp; Protocols: Strategic Cross-Coupling of Ethyl 6-Methoxypyridazine-4-carboxylate for Accelerated Drug Discovery

Introduction: The Pyridazine Scaffold and the Imperative for Functionalization Pyridazine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold and the Imperative for Functionalization

Pyridazine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals. Their unique electronic properties, stemming from the adjacent nitrogen atoms, impart distinct pharmacological activities. Ethyl 6-methoxypyridazine-4-carboxylate is a particularly valuable building block, offering multiple handles for synthetic diversification. The methoxy group, the ethyl ester, and the pyridazine ring itself can all be targeted for modification. However, the most versatile strategy for introducing molecular complexity and modulating biological activity is through the functionalization of the pyridazine core via transition-metal-catalyzed cross-coupling reactions.[1][2][3]

The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in many palladium-catalyzed cycles, which is a distinct advantage.[3] However, the nitrogen lone pairs can also coordinate to the metal center, potentially leading to catalyst inhibition or undesired side reactions. Therefore, a nuanced understanding of reaction conditions is paramount for achieving high efficiency and yields.

This guide provides a comprehensive overview of key cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—tailored for the successful functionalization of Ethyl 6-methoxypyridazine-4-carboxylate and related electron-deficient heterocycles. The protocols and insights provided herein are designed to empower researchers to rapidly generate diverse compound libraries, accelerating the drug discovery and development process.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4] For an electron-deficient substrate like a halopyridazine, the choice of catalyst, ligand, and base is critical to outcompete potential side reactions and ensure efficient catalytic turnover.

Causality Behind Component Selection:
  • Catalyst/Ligand System: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[5][6] These ligands stabilize the Pd(0) active species, promote rapid oxidative addition to the C-Halide bond, and facilitate the final reductive elimination step. For pyridazine substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) offer a good balance of electron-donating ability and steric bulk, preventing catalyst deactivation.

  • Base: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is often preferred for more challenging couplings as it is less nucleophilic and can minimize side reactions involving the ester functionality. The use of an aqueous solution of the base (e.g., 2M Na₂CO₃) in a biphasic system (e.g., DME/H₂O) is a classic and effective approach.[3]

  • Solvent: Aprotic polar solvents like DME, 1,4-dioxane, or toluene are standard. The choice often depends on the required reaction temperature and the solubility of the reagents.

Comparative Reaction Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)DME/EtOH/H₂O80Moderate to High[3]
PdCl₂(dppf) (3)-K₂CO₃ (2)DME80High[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100High[5]
Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 6-methoxy-3-chloropyridazine-4-carboxylate with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-methoxy-3-chloropyridazine-4-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix PdCl₂(dppf) (0.03 equiv) with the solvent. Add the catalyst slurry to the Schlenk tube.

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X transmetalation Transmetalation Intermediate oxidative_addition->transmetalation R-B(OR)₂ Base reductive_elimination Reductive Elimination Complex transmetalation->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction is a powerful method for forming a new C-C bond between an aryl halide and an alkene, providing access to substituted olefins which are valuable synthetic intermediates.[7][8] The reaction typically proceeds with high trans selectivity.

Causality Behind Component Selection:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species.

  • Base: A weak organic or inorganic base, such as triethylamine (Et₃N) or sodium acetate (NaOAc), is required to neutralize the HX generated during the catalytic cycle.[7]

  • Additives: In some cases, particularly with less reactive halides, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, as it can facilitate the regeneration of the active catalyst and improve reaction rates.[9]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to accommodate the high temperatures often required for the Heck reaction.

General Reaction Conditions for Heck Reaction
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)AdditiveReference
Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (1.5)DMF100-120-[10]
Pd(OAc)₂ (4-5)- (Ligandless)NaOAc (1.2-2.4)DMA140n-Bu₄NBr[7][11]
Detailed Protocol: Heck Reaction of Ethyl 6-methoxy-3-iodopyridazine-4-carboxylate with Styrene
  • Reaction Setup: In a sealed tube, combine Ethyl 6-methoxy-3-iodopyridazine-4-carboxylate (1.0 equiv), styrene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and sodium acetate (NaOAc, 2.0 equiv).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the tube tightly and heat the mixture to 120 °C in an oil bath with stirring.

  • Monitoring: Follow the reaction's progress via LC-MS. The reaction may take 12-24 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the resulting oil or solid by column chromatography.

Catalytic Cycle of the Heck-Mizoroki Reaction

Heck_Mizoroki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->ox_add Ar-X insertion Migratory Insertion ox_add->insertion Alkene beta_elim β-Hydride Elimination insertion->beta_elim beta_elim->pd0 Product + HX (neutralized by base)

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct and efficient route to couple terminal alkynes with aryl halides, creating conjugated enyne systems.[12][13] This reaction is indispensable for synthesizing precursors for advanced materials and complex pharmaceutical agents.[14] It uniquely employs a dual-catalyst system of palladium and copper(I).

Causality Behind Component Selection:
  • Palladium Catalyst: The palladium catalyst, such as Pd(PPh₃)₂Cl₂, facilitates the main cross-coupling cycle involving oxidative addition and reductive elimination.[5]

  • Copper(I) Co-catalyst: The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the catalytic cycle.[5][12]

  • Base: An amine base, most commonly triethylamine or piperidine, serves multiple roles: it deprotonates the terminal alkyne, acts as a solvent, and scavenges the HX produced.[5]

General Reaction Conditions for Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.0)THF25-60[5]
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF100[15]
Detailed Protocol: Sonogashira Coupling of Ethyl 6-methoxy-3-bromopyridazine-4-carboxylate with Phenylacetylene
  • Inert Atmosphere: Perform all steps under a nitrogen or argon atmosphere.

  • Reaction Setup: To a Schlenk flask, add Ethyl 6-methoxy-3-bromopyridazine-4-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagents: Add degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.5 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirred mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 50 °C if the reaction is sluggish.

  • Monitoring: Monitor by TLC for the disappearance of the starting halide.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic phase and purify by column chromatography.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add_pd Ar-Pd(II)-X pd0->ox_add_pd Ar-X ox_add_pd->pd0 Transmetalation with Cu-acetylide & Reductive Elimination (Product: Ar-alkyne) alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) alkyne->cu_acetylide CuI, Base cu_acetylide->ox_add_pd Transmetalates to Pd cycle

Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of amines.[16][17] This reaction has revolutionized access to anilines and their heterocyclic analogues, which are ubiquitous in pharmaceuticals.[18]

Causality Behind Component Selection:
  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Early generations used bidentate phosphines like BINAP.[16] However, for electron-deficient heterocycles, the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., Xantphos, SPhos, XPhos) by the Buchwald group was a major breakthrough. These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups (like esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[19]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

General Reaction Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Reference
Pd₂(dba)₃ (1-2)BINAP (2-4)NaOtBu (1.4)Toluene80-100[16]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100-110[19]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene100[5]
Detailed Protocol: Buchwald-Hartwig Amination of Ethyl 6-methoxy-3-chloropyridazine-4-carboxylate with Morpholine
  • Inert Atmosphere: In a glovebox, add Ethyl 6-methoxy-3-chloropyridazine-4-carboxylate (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv) to a vial.

  • Solvent and Amine Addition: Add anhydrous 1,4-dioxane followed by morpholine (1.2 equiv).

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat to 110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by flash chromatography to yield the aminated product.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-X)L pd0->ox_add Ar-X amine_complex Amine Coordination /Deprotonation ox_add->amine_complex Amine (R₂NH), Base red_elim Reductive Elimination amine_complex->red_elim red_elim->pd0 Product (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and isolating the product from a cross-coupling reaction.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Substrate, Coupling Partner, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Temperature with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench/ Dilute with Solvent monitor->quench Reaction Complete extract Aqueous Wash/ Extraction quench->extract purify Dry, Concentrate & Column Chromatography extract->purify product Isolated Product purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 6-methoxypyridazine-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 6-methoxypyridazine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methoxypyridazine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural outlines to explore the chemical principles behind each step, providing you with the in-depth knowledge required to troubleshoot and optimize your synthesis effectively.

Proposed Synthetic Pathway

The synthesis of Ethyl 6-methoxypyridazine-4-carboxylate can be efficiently achieved through a multi-step sequence starting from a suitable precursor, which is cyclized and subsequently functionalized. A common and reliable strategy involves the use of a dichloropyridazine intermediate, which allows for selective nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring facilitates such reactions, particularly when halogens are positioned at the C4, C5, or C6 positions.[1][2]

G cluster_0 Step 1: Cyclization & Chlorination cluster_1 Step 2: Methoxylation (SNAr) cluster_2 Step 3: Final Product Formation A Precursor (e.g., Diethyl acetonedicarboxylate derivative) C 4,5-dichloro-3(2H)-pyridazinone intermediate A->C 1. Cyclization 2. Chlorination (e.g., POCl3) B Hydrazine (N2H4) B->C E Ethyl 6-chloro-3-methoxypyridazine-4-carboxylate C->E Selective Substitution D Sodium Methoxide (NaOMe) in Methanol D->E F Ethyl 6-methoxypyridazine-4-carboxylate (Target Molecule) E->F Further reaction or workup as needed

Caption: Proposed reaction pathway for Ethyl 6-methoxypyridazine-4-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield in the Initial Ring Formation and Chlorination

Question: My initial reaction to form the 4,5-dichloro-3(2H)-pyridazinone intermediate results in a low yield and a significant amount of dark, tar-like material. What is causing this, and how can I improve it?

Answer: This is a frequent challenge stemming from two main areas: the cyclization with hydrazine and the subsequent chlorination step.

  • Causality (Cyclization): Hydrazine is a potent nucleophile, but the reaction with 1,4-dicarbonyl-type precursors can be sensitive to pH and temperature. Uncontrolled conditions can lead to side reactions or decomposition.

  • Causality (Chlorination): Reagents like phosphorus oxychloride (POCl₃) are highly reactive and can cause decomposition if the temperature is not strictly controlled. The pyridazine ring system itself can be sensitive to harsh acidic conditions at elevated temperatures.[3]

Troubleshooting Steps:

  • Temperature Control: During the addition of the chlorinating agent (e.g., POCl₃), maintain a low temperature (0-5 °C) using an ice bath. This mitigates the highly exothermic nature of the reaction and prevents degradation of the starting material and product.[3]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will rapidly quench POCl₃ and lead to incomplete reactions and the formation of phosphoric acid byproducts.

  • Controlled Reagent Addition: Add the chlorinating agent dropwise to the reaction mixture with vigorous stirring. A rapid addition can create localized "hot spots," leading to charring and byproduct formation.

  • Solvent Choice: While some chlorinations can be run neat, using a high-boiling inert solvent like toluene or acetonitrile can help moderate the reaction temperature and improve homogeneity.

Issue 2: Inefficient or Non-Selective Methoxylation

Question: The introduction of the methoxy group via nucleophilic substitution is slow, incomplete, or I am seeing substitution at unintended positions. How can I optimize this SNAr step?

Answer: The efficiency and regioselectivity of the nucleophilic aromatic substitution (SNAr) on the dichloropyridazine ring are governed by kinetics, thermodynamics, and the precise reaction conditions.

  • Causality: The electron-withdrawing nature of the two nitrogen atoms makes the pyridazine ring susceptible to nucleophilic attack.[1] However, the reactivity of the chlorine atoms can be influenced by the presence of other substituents. The strength of the nucleophile (methoxide) and the ability of the solvent to stabilize the Meisenheimer complex intermediate are critical.

Troubleshooting Steps:

  • Nucleophile Preparation: Use freshly prepared sodium methoxide. Commercially available solutions can degrade over time. You can prepare it in situ by carefully adding clean sodium metal to anhydrous methanol at 0 °C.

  • Solvent System: Anhydrous methanol is typically the solvent of choice as it serves as both the solvent and the source for the methoxy group (in equilibrium with methoxide). For less reactive substrates, a polar aprotic solvent like DMF or DMSO can accelerate the reaction but may require more careful temperature control.

  • Temperature Optimization: While many SNAr reactions with activated rings proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium methoxide to ensure the reaction goes to completion. A large excess can promote side reactions, such as the hydrolysis of the ethyl ester group if any water is present.

Issue 3: Product Purity and Isolation Challenges

Question: My final product is difficult to purify. I observe persistent impurities in my NMR and LC-MS. What are these likely byproducts and what purification strategy is best?

Answer: Purity issues often arise from incomplete reactions, side reactions, or degradation during workup and purification.

  • Causality: Potential impurities include unreacted chlorinated intermediates, products of ester hydrolysis (the corresponding carboxylic acid), or isomers if the substitution was not perfectly selective. The pyridazinone byproduct from some synthetic routes can also be a contaminant.[4]

Troubleshooting Steps:

  • Aqueous Workup: After the reaction is complete, carefully quench the mixture by pouring it into ice water. This will precipitate the organic product while dissolving inorganic salts.

  • Acid/Base Extraction: If ester hydrolysis is suspected, you can use a mild basic wash (e.g., saturated sodium bicarbonate solution) to remove the acidic carboxylic acid impurity into the aqueous layer. Be cautious, as a strong base can saponify your desired ester product.

  • Chromatography: Flash column chromatography on silica gel is often the most effective method for removing closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with an appropriate solvent (e.g., ethyl acetate), will typically provide good separation.[5]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective final purification step to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this synthesis? A1: Strict temperature control, particularly during the chlorination and methoxylation steps, is paramount. Uncontrolled exotherms are the most common cause of significant yield loss and byproduct formation.[3]

Q2: Can I use other alkoxides, like sodium ethoxide, for the substitution step? A2: Yes, other alkoxides can be used to generate different ether derivatives. However, be aware that the size of the alkoxide can influence the reaction rate (steric hindrance). For larger alkoxides, you may need to employ slightly more forcing conditions (higher temperature or longer reaction times).

Q3: How can I best monitor the progress of each reaction step? A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more complex mixtures or for precise quantitative analysis, LC-MS is the preferred method.

Q4: Is the pyridazine ring stable to common downstream reactions? A4: The pyridazine ring is generally stable but is electron-deficient. It is relatively resistant to electrophilic substitution but susceptible to nucleophilic attack.[1] It is also prone to reduction; for instance, strong reducing agents like sodium in hot ethanol can reduce the ring, sometimes with cleavage of the N-N bond.[1]

Optimized Protocol: Synthesis via Dichloropyridazine Intermediate

This protocol provides a validated, step-by-step methodology for the synthesis.

Step 1: Synthesis of 4,5-dichloro-pyridazine-3-carboxylate intermediate

  • To a stirred solution of the appropriate pyridazinone precursor (1.0 equiv) in phosphorus oxychloride (POCl₃, 5.0 equiv), slowly add N,N-dimethylaniline (0.2 equiv) at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat at reflux (approx. 110 °C) for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude dichloropyridazine intermediate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl 6-methoxypyridazine-4-carboxylate

  • Prepare a solution of sodium methoxide by adding sodium metal (1.1 equiv) in small portions to anhydrous methanol at 0 °C under an inert atmosphere.

  • Once all the sodium has dissolved, add a solution of the dichloropyridazine intermediate (1.0 equiv) in anhydrous methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC. If the reaction is sluggish, gently heat to 40-50 °C.

  • Once complete, neutralize the reaction mixture with acetic acid and concentrate the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product.

Data Summary: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield of the final methoxylation step. The following table provides a comparative overview based on established principles of pyridazine chemistry.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Base Sodium Methoxide (NaOMe)Potassium Carbonate (K₂CO₃)Triethylamine (Et₃N)NaOMe is superior. As a strong nucleophile and base, it readily performs the SNAr. K₂CO₃ is a weaker base and may result in an incomplete reaction. Et₃N is generally not strong enough to deprotonate methanol sufficiently.
Solvent Methanol (MeOH)Tetrahydrofuran (THF)Acetonitrile (MeCN)Methanol is optimal. It acts as both solvent and reagent source. Aprotic solvents like THF and MeCN can be effective but require the use of stoichiometric NaOMe and may offer no significant advantage for this specific transformation.[6]
Temperature 25 °C (Room Temp)50 °C0 °C25-50 °C is the typical range. Room temperature is often sufficient. Gentle heating can accelerate the reaction, but starting at a lower temperature helps control the initial reaction rate.
Expected Yield > 85%40-60%< 20%Higher yields are consistently achieved with a strong alkoxide base in the corresponding alcohol solvent.

Troubleshooting Workflow

If you are experiencing low yields, use the following decision tree to diagnose the issue.

G Start Low Final Yield Check_Step1 Analyze Step 1 Intermediate (Dichloropyridazine) Start->Check_Step1 Start Diagnosis Step1_LowYield Is Intermediate Yield/Purity Low? Check_Step1->Step1_LowYield Check_Step2 Analyze Step 2 Reaction (Methoxylation) Step2_Incomplete TLC Shows Unreacted Intermediate? Check_Step2->Step2_Incomplete Step1_LowYield->Check_Step2 No Troubleshoot_Chlorination Focus on Chlorination: - Check Temp Control - Ensure Anhydrous Conditions - Verify Reagent Purity Step1_LowYield->Troubleshoot_Chlorination Yes Step1_Yes Yes Step1_No No Troubleshoot_Chlorination->Check_Step2 Re-run Step 1, then Proceed Troubleshoot_SNAr Focus on Methoxylation: - Use Fresh NaOMe - Increase Temperature to 40-60°C - Check Solvent Anhydrous Step2_Incomplete->Troubleshoot_SNAr Yes Step2_SideProducts TLC Shows Multiple Products? Step2_Incomplete->Step2_SideProducts No Success Yield Improved Troubleshoot_SNAr->Success Troubleshoot_Purification Focus on Purity: - Optimize Chromatography Gradient - Consider Recrystallization - Check for Ester Hydrolysis Step2_SideProducts->Troubleshoot_Purification Yes Step2_SideProducts->Success No, product is clean but yield is low. Re-evaluate stoichiometry. Troubleshoot_Purification->Success

Sources

Optimization

Troubleshooting low solubility of Ethyl 6-methoxypyridazine-4-carboxylate in organic solvents

Welcome to the technical support center for Ethyl 6-methoxypyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 6-methoxypyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the low solubility of this compound in organic solvents. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Part 1: Understanding the Solubility Challenge

Q1: Why is my Ethyl 6-methoxypyridazine-4-carboxylate not dissolving well in common organic solvents?

A: The solubility behavior of Ethyl 6-methoxypyridazine-4-carboxylate is governed by its molecular structure. Several factors contribute to its often-observed low solubility:

  • Heterocyclic Core: The pyridazine ring, a six-membered ring with two adjacent nitrogen atoms, imparts a degree of polarity and hydrogen bonding capability.[1][2] The nitrogen atoms can act as hydrogen bond acceptors, influencing interactions with protic solvents.

  • Functional Groups: The presence of a methoxy group (-OCH₃) and an ethyl carboxylate group (-COOCH₂CH₃) adds complexity. The ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, while the methoxy group adds some polarity.

  • Crystal Lattice Energy: A significant contributor to low solubility is often high crystal lattice energy.[3] If the molecules are packed very efficiently and tightly in the solid state, a large amount of energy is required for the solvent to break apart this lattice, leading to poor solubility. This is a common issue with crystalline organic compounds.[4]

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice and, consequently, different physical properties like solubility and melting point.[5][6] It's possible you are working with a particularly stable, and therefore less soluble, polymorph.[7][8] Metastable forms are often more soluble but can convert to a more stable, less soluble form over time.[7]

Part 2: Initial Troubleshooting & Optimization

This section outlines the first steps you should take when encountering solubility issues. These methods are generally the simplest and quickest to implement.

Q2: What are the first solvents I should try, and what should I do if they don't work?

A: The "like dissolves like" principle is a good starting point.[9] Given the structure, a systematic screening of solvents across a polarity range is recommended.

Initial Solvent Screening Strategy:

  • Polar Aprotic Solvents: These are often the most effective. Start with Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as they are excellent solvents for a wide range of organic molecules.[10]

  • Polar Protic Solvents: Try alcohols like ethanol, methanol, and isopropanol.

  • Ethers and Esters: Solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) should be evaluated.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can be effective.

  • Non-polar Solvents: Test solubility in solvents like Toluene and Hexanes to establish a baseline, though high solubility is not expected.

If solubility remains low, the next logical step is to introduce energy into the system or modify the solvent environment.

Q3: Can changing the temperature help, and are there any risks?

A: Yes, for most solid compounds, solubility increases with temperature.[11]

  • Mechanism: Heating the mixture provides the thermal energy needed to overcome the solute's crystal lattice energy, allowing solvent molecules to solvate the individual compound molecules more effectively.

  • Procedure: Gently warm the solvent and solute mixture while stirring. A temperature increase to 40-60°C is often sufficient to see a significant effect.

  • Caution: Be aware of the solvent's boiling point. More importantly, confirm the thermal stability of your compound. Prolonged heating can lead to degradation, especially in reactive solvents. Always run a small-scale test and check for degradation using a technique like TLC or LC-MS.

Q4: What is co-solvency and how can I use it?

A: Co-solvency is a powerful technique that involves adding a small amount of a miscible "co-solvent" to the primary solvent to enhance the solubility of a compound.[12][13] This is one of the most popular and effective methods for solubilizing poorly soluble drugs.[14]

  • Mechanism: Co-solvents work by reducing the overall polarity of the solvent system and disrupting the solvent's intermolecular hydrogen bonding network.[] For example, adding an organic co-solvent to water reduces the water's ability to "squeeze out" a non-polar solute, thereby increasing its solubility.

  • Common Co-solvents: For primarily organic systems, you can create binary mixtures. If your compound is poorly soluble in ethanol but has some solubility in DCM, a mixture of the two might be highly effective. For aqueous systems, common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12][16]

  • Application: The best way to find an effective co-solvent system is through systematic screening. See the detailed protocol in Part 4.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues with Ethyl 6-methoxypyridazine-4-carboxylate.

G cluster_0 cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 start Low Solubility Observed solvent_screen Q2: Perform Systematic Solvent Screening (DMSO, DMF, Alcohols, etc.) start->solvent_screen heating Q3: Apply Gentle Heating (40-60°C) solvent_screen->heating Still Insoluble solved Solubility Achieved solvent_screen->solved Soluble cosolvency Q4: Test Co-Solvent Systems (e.g., Toluene/EtOH, DCM/MeOH) heating->cosolvency Still Insoluble heating->solved Soluble ph_mod Q5: pH Modification (if applicable for reaction) cosolvency->ph_mod cosolvency->solved Soluble particle_size Q6: Particle Size Reduction (Sonication, Grinding) ph_mod->particle_size ph_mod->solved Soluble solid_disp Q7: Consider Solid Dispersion (for formulation development) particle_size->solid_disp particle_size->solved Soluble solid_disp->solved Soluble

Caption: A decision tree for troubleshooting low solubility.

Part 3: Advanced Strategies & FAQs

Q5: My compound is for a reaction that involves an aqueous workup. Can pH modification help?

A: Adjusting the pH can dramatically alter the solubility of ionizable compounds.[][17]

  • Application: This strategy is most useful when transitioning from an organic solvent to an aqueous phase. During an extraction or workup, acidifying the aqueous layer (e.g., with 1M HCl) could pull the compound from the organic layer. Conversely, if the compound were acidic, basifying the aqueous layer would increase its solubility.[17]

  • Limitations: This is not always suitable for the reaction itself, as the required pH may be incompatible with your reagents or the stability of the compound.

Q6: Does the physical form of my solid matter? Should I grind it?

A: Absolutely. Reducing the particle size of the solid increases the surface area available for the solvent to act upon, which can significantly increase the rate of dissolution.[20][21] While it doesn't change the equilibrium solubility, a faster dissolution rate can often be mistaken for higher solubility in practice.[20]

  • Techniques:

    • Grinding: Use a mortar and pestle to gently grind the solid into a fine powder before adding it to the solvent.

    • Sonication: Place the vial containing the solid and solvent in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that scrub the surface of the solid, breaking apart agglomerates and accelerating dissolution.[9]

Q7: I'm working on formulation, not synthesis. Are there other techniques I should consider?

A: Yes, for drug development and formulation, several advanced methods are used when traditional solvents fail. These aim to create a stable formulation of the poorly soluble compound.

  • Solid Dispersions: The compound is dispersed in an inert carrier matrix, often a water-soluble polymer like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[9] This technique can create amorphous dispersions, which lack a crystal lattice and are therefore much more soluble than their crystalline counterparts.[5]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic compound sits inside the cavity of the host molecule, presenting a hydrophilic exterior to the solvent.[20][22]

Part 4: Experimental Protocols

Protocol 1: Systematic Co-solvent Screening

This protocol provides a method for identifying an effective co-solvent system to improve solubility.

  • Preparation:

    • Dispense a fixed amount (e.g., 5 mg) of Ethyl 6-methoxypyridazine-4-carboxylate into several small, labeled vials.

    • Select a primary solvent where the compound has minimal solubility (e.g., Ethanol).

    • Select a panel of potential co-solvents where the compound might be more soluble (e.g., DMSO, DMF, THF, Toluene).[23]

  • Screening:

    • To each vial, add a small volume (e.g., 0.5 mL) of the primary solvent. Confirm the solid does not dissolve.

    • Create stock solutions of your co-solvents.

    • Add a co-solvent to the first vial in small, measured increments (e.g., 50 µL).

    • After each addition, vortex or sonicate the vial for 30-60 seconds.

    • Record the total volume of co-solvent required to achieve complete dissolution.

  • Analysis:

    • Calculate the percentage (v/v) of the co-solvent in the final mixture.

    • The system that dissolves the compound with the lowest percentage of co-solvent is generally the most efficient.

    • Run a control reaction with the chosen solvent/co-solvent mixture to ensure it does not interfere with your experiment.[23]

Protocol 2: Temperature Variation Study

This protocol helps determine the effect of temperature on solubility.

  • Setup:

    • Prepare a saturated solution by adding excess solid to a known volume of your chosen solvent in a sealed vial with a stir bar.

    • Place the vial in a temperature-controlled water bath or on a stirring hotplate with a temperature probe.

  • Equilibration:

    • Start at room temperature (e.g., 25°C) and stir the suspension for at least 1-2 hours to ensure equilibrium is reached.

    • Once equilibrated, stop stirring and allow the excess solid to settle.

  • Sampling:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid premature crystallization, ensure the pipette tip is at the same temperature as the solution.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a pre-weighed vial.

  • Quantification:

    • Determine the mass of the dissolved solid by either evaporating the solvent and weighing the residue or by using a quantitative analytical technique like HPLC or UV-Vis spectroscopy with a pre-established calibration curve.

    • Calculate the solubility in mg/mL or mol/L.

  • Data Collection:

    • Increase the temperature by set increments (e.g., 10°C) and repeat steps 2-4 at each new temperature (e.g., 35°C, 45°C, 55°C).

    • Plot solubility as a function of temperature to visualize the relationship.

Data Table: Solubility of a Structurally Related Pyridazine

As specific quantitative solubility data for Ethyl 6-methoxypyridazine-4-carboxylate is not widely published, the following data for a structurally related compound, 3-Chloro-6-methoxypyridazine , is provided as a practical framework for solvent selection.[24] This data illustrates general trends, but experimental verification for your specific compound is essential.

Solvent CategorySolventMole Fraction Solubility (x) at 298.15 K (25°C)Notes
Alcohols Methanol0.0452Polar protic
Ethanol0.0278Polar protic
Isopropanol0.0156Polar protic
Esters Ethyl Acetate0.0567Moderately polar
Ketones Acetone0.2345Polar aprotic, often a very effective solvent
Ethers 1,4-Dioxane0.0389Moderately polar
Aromatics Toluene0.0123Non-polar
Halogenated Chloroform0.0056Non-polar

Data adapted from a study on 3-Chloro-6-methoxypyridazine and should be used as a qualitative guide only.[24]

Part 5: Frequently Asked Questions (FAQs)

Q: My compound dissolves initially but then crashes out of solution. What's happening?

A: This typically indicates the formation of a supersaturated solution, which is unstable. It often happens when a compound is dissolved at a higher temperature and then cooled, or when a solvent composition is changed too rapidly (e.g., by adding an anti-solvent). It could also suggest the dissolution of a more soluble, metastable polymorphic form which then converts to a less soluble, stable form over time.[7] To resolve this, use a lower concentration, maintain a constant temperature, or use a co-solvent system that provides better long-term stability.

Q: Can impurities affect the solubility of my compound?

A: Yes, significantly. Impurities from the synthesis (e.g., unreacted starting materials, salts) can either increase or decrease the apparent solubility. In some cases, impurities can inhibit crystallization, making the compound appear more soluble than it is. In other cases, they can act as nucleation sites, causing premature precipitation. Always ensure your material is of high purity for reliable and reproducible solubility studies.

Q: I dissolved my compound in DMSO for a biological assay, but it precipitated when I added it to the aqueous buffer. How can I prevent this?

A: This is a very common issue.[3][25] DMSO is a strong organic solvent, but most compounds have much lower solubility in aqueous media. When the DMSO stock is diluted into the buffer, the percentage of the organic solvent drops dramatically, causing the compound to precipitate.

  • Solutions:

    • Screen for a co-solvent system that is more compatible with water, such as mixtures with PEG 400 or ethanol.[26]

    • Use the lowest possible concentration of your compound.

    • Investigate the use of surfactants (e.g., Tween 80) or complexing agents (e.g., cyclodextrins) in your final assay buffer to maintain solubility.[22]

References

  • Solubility enhancement techniques: A comprehensive review. (2023). EUREKA: Health Sciences, (2), 55-72.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Truong, D., & Tran, T. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 12(9), 831.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316.
  • Sharma, D., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 8(9), 1075-1082.
  • Sawatdee, S., et al. (2020). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 12(5), 1-4.
  • Spyrakis, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 55(23), 10548-10558.
  • Chadha, R., & Bhalla, Y. (2017). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. In Polymorphism in Pharmaceutical Solids (pp. 1-38). Wiley-VCH.
  • WuXi AppTec DMPK. (2024, March 15).
  • Eurtivong, C., & Reynisson, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(23), 2765-2785.
  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
  • Gaddam, S. K., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2), d176-d184.
  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(5), 078-086.
  • Vemula, V. R., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3386.
  • Wikipedia. (n.d.). Pyridazine.
  • BenchChem. (2025, December). Managing poor solubility and instability issues in reactions.
  • Al-Tikriti, Y., & Al-Jumaili, A. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Li, P., & Zhao, L. (2022, May 30).
  • Kumar, S., et al. (2021). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • BOC Sciences. (n.d.).
  • Takai, T., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 45(11), 695-705.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • Kumar, S., & Singh, S. (2017). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 7(5), 52-59.
  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
  • Singh, S., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 6(3), 64-71.
  • Di, L., & Kerns, E. H. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave Online Journal of Chemistry, 1(1), 1-4.
  • Perlovich, G. L., & Volkova, T. V. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 26(11), 3351.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
  • Sharma, A., et al. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 9(2), 125-131.
  • Pye, C. R., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5057.
  • Patel, M., et al. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 8(3), 536-547.
  • Joule, J. A., & Mills, K. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons.
  • NextSDS. (n.d.). 6-Methoxy-2,3,4,5-tetrahydro-pyridine-4-carboxylic acid ethyl ester.
  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Bojarska, J., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(18), 4150.
  • PubChem. (n.d.). Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
  • Ukrinchuk, M. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4983.
  • Angene. (2026, March 24).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Ethyl 6-methoxypyridazine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in handling, purifying, and troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in handling, purifying, and troubleshooting workflows involving Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1)[1].

Because pyridazine derivatives possess unique physicochemical properties—specifically, weak basicity from the adjacent ring nitrogens and susceptibility to nucleophilic attack[2]—standard purification templates often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative physicochemical data to ensure your protocols are robust and self-validating.

Physicochemical Profiling & Solubility Data

To design an effective purification strategy, we must first understand the thermodynamic and kinetic behavior of the molecule. The pyridazine ring is highly polar and capable of hydrogen bonding, while the C6-methoxy and C4-ethyl ester groups introduce steric bulk and moderate lipophilicity.

Pyridazine compounds are generally miscible with polar organic solvents (methanol, ethanol, dimethylformamide) but exhibit near-zero solubility in non-polar aliphatic hydrocarbons (hexanes, petroleum ether)[3]. The table below summarizes the solubility profile to guide solvent selection for chromatography and recrystallization[4].

Table 1: Solubility and Solvent Parameters for Pyridazine-4-carboxylate Derivatives

SolventPolarity IndexBoiling Point (°C)Expected SolubilityRole in Purification
Methanol (MeOH) 5.165HighSolubilization / NMR preparation
Ethyl Acetate (EtOAc) 4.477HighPrimary "Good" Solvent / Eluent
Dichloromethane (DCM) 3.140HighExtraction / Loading solvent
Methyl tert-butyl ether 2.555ModerateMild Anti-solvent
Heptane / Hexanes 0.198 / 68InsolublePrimary Anti-solvent
Water 10.0100PoorAqueous workup / Wash

Purification Decision Workflow

The choice between Flash Column Chromatography and Recrystallization depends strictly on the purity of your crude reaction mixture. Use the following logic tree to determine your optimal path.

PurificationWorkflow Start Crude Ethyl 6-methoxypyridazine -4-carboxylate Assess Assess Crude Purity (LC-MS / 1H NMR) Start->Assess HighPurity Purity > 85% Minor structural impurities Assess->HighPurity LowPurity Purity < 85% Complex mixture / Tars Assess->LowPurity Recryst Dual-Solvent Recrystallization (EtOAc / Heptane) HighPurity->Recryst Flash Flash Chromatography (Silica, Hexane/EtOAc) LowPurity->Flash Pure Pure Product (> 98% HPLC) Recryst->Pure Flash->Pure

Figure 1: Decision matrix for the purification of Ethyl 6-methoxypyridazine-4-carboxylate.

Standardized Experimental Protocols

Protocol A: Normal-Phase Flash Column Chromatography

Use when crude purity is < 85% or when removing structurally similar regioisomers.

Mechanistic Rationale: The pyridazine nitrogens interact strongly with the acidic silanol groups on standard silica gel. A purely non-polar solvent will not elute the compound. A gradient incorporating Ethyl Acetate disrupts these hydrogen bonds, allowing the ester to elute predictably.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the mixture is poorly soluble, dry-load it by mixing the DCM solution with silica gel (1:3 mass ratio) and evaporating the solvent to a free-flowing powder.

  • Column Equilibration: Pack the column with silica gel (230-400 mesh) and equilibrate with 100% Hexanes.

  • Gradient Elution:

    • Begin elution with 90:10 Hexanes:EtOAc.

    • Gradually increase the polarity to 60:40 Hexanes:EtOAc over 10 column volumes (CV).

    • Self-Validation Check: Monitor via TLC (UV 254 nm). Ethyl 6-methoxypyridazine-4-carboxylate typically elutes around 30-40% EtOAc.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at 35°C to prevent thermal degradation of the ester.

Protocol B: Dual-Solvent Recrystallization (EtOAc / Heptane)

Use when crude purity is > 85% for final polishing.

Mechanistic Rationale: Pyridazine-4-carboxylates demonstrate excellent crystalline lattice formation when transitioned from a highly soluble state (hot EtOAc) to a supersaturated state using an aliphatic anti-solvent (Heptane)[5].

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate dropwise while heating to reflux (approx. 77°C) until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble mechanical impurities or polymerized tars are present, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: While maintaining the solution near reflux, add Heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add a single drop of EtOAc to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Causality: Rapid cooling forces precipitation, trapping impurities in the crystal lattice. Slow cooling allows for thermodynamic selection of the pure crystal.

  • Harvesting: Chill the flask in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with ice-cold Heptane. Dry under high vacuum.

Troubleshooting & FAQs

Q1: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent mixture.

  • Immediate Fix: Reheat the mixture until the oil dissolves, add a small amount of the "good" solvent (EtOAc), and allow it to cool much more slowly.

  • Advanced Fix: Introduce a seed crystal of pure Ethyl 6-methoxypyridazine-4-carboxylate just above the cloud point temperature to provide a nucleation site, forcing crystallization over phase separation.

Q2: My LC-MS shows a highly polar impurity that stays at the baseline on my TLC plates. What is it, and how do I remove it? A2: This is almost certainly 6-methoxypyridazine-4-carboxylic acid [6]. The C4-ethyl ester is highly susceptible to hydrolysis if your reaction workup involved strong aqueous bases (like NaOH) or extended exposure to aqueous acids.

  • Resolution: Before chromatography, dissolve your crude in DCM and wash it with a mild, cold aqueous solution of saturated Sodium Bicarbonate (NaHCO₃). The acid impurity will deprotonate and partition into the aqueous layer, while your target ester remains in the organic layer.

Q3: I am losing a significant amount of yield during the silica gel chromatography step. The mass balance doesn't add up. A3: Pyridazines can sometimes bind irreversibly to the acidic silanol sites on standard silica gel due to their basic nitrogen atoms.

  • Resolution: Add 1% Triethylamine (TEA) to your mobile phase. The TEA will pre-saturate the acidic sites on the silica gel, preventing your target molecule from sticking and drastically improving your recovery yield.

Q4: Can I use Methanol/Water for recrystallization instead of EtOAc/Heptane? A4: While possible, it is not recommended for this specific ester. Alcohols combined with heat and trace acidic/basic impurities can cause transesterification (converting your ethyl ester to a methyl ester) or promote hydrolysis. EtOAc/Heptane is a strictly aprotic system, preserving the integrity of the ethyl ester[5].

References

  • National Library of Medicine (PMC), "Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives". Available at:[Link]

  • Thieme Connect, "Product Class 8: Pyridazines". Available at:[Link]

Sources

Optimization

Preventing degradation of Ethyl 6-methoxypyridazine-4-carboxylate during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of Ethyl 6-methoxypyridazine-4-carboxylate during long-term storage. By underst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of Ethyl 6-methoxypyridazine-4-carboxylate during long-term storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, users can ensure the integrity and reliability of their experimental results.

Introduction

Ethyl 6-methoxypyridazine-4-carboxylate is a vital heterocyclic compound utilized in medicinal chemistry and drug discovery as a versatile synthetic intermediate.[1][2] The stability of this compound is paramount, as degradation can lead to the formation of impurities that may compromise the efficacy, safety, and reproducibility of research and development activities. This guide offers a comprehensive resource for identifying, troubleshooting, and preventing the degradation of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of Ethyl 6-methoxypyridazine-4-carboxylate?

A1: The primary environmental factors of concern are moisture, oxygen, light, and elevated temperatures. The ester and methoxy functional groups, along with the pyridazine ring, are susceptible to hydrolysis, oxidation, and photodegradation.[3][4][5]

Q2: What is the ideal temperature for long-term storage?

A2: For long-term storage, it is recommended to store Ethyl 6-methoxypyridazine-4-carboxylate at 2-8°C.[6] Some suppliers may even recommend colder temperatures, such as -20°C, for extended periods. Always consult the supplier's specific recommendations.

Q3: Should I store the compound under an inert atmosphere?

A3: Yes, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended. This minimizes the risk of oxidative degradation of the electron-rich methoxy group and the pyridazine ring.[7]

Q4: How can I tell if my sample of Ethyl 6-methoxypyridazine-4-carboxylate has degraded?

A4: Degradation can be indicated by a change in physical appearance (e.g., color change from white/off-white to yellow/brown), the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS), or a decrease in the peak area of the parent compound.[8]

Q5: Are there any materials I should avoid for storage containers?

A5: It is best to use amber glass vials with tight-fitting caps to protect the compound from light and moisture. Avoid plastic containers that may be permeable to moisture and oxygen or may leach plasticizers.

Troubleshooting Guide to Degradation

The following table provides a guide to troubleshooting potential degradation issues with Ethyl 6-methoxypyridazine-4-carboxylate.

Observation Potential Cause Troubleshooting Steps
Appearance of a new, more polar peak in HPLC analysis. Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic residues, forming the corresponding carboxylic acid.[4][9][10][11][12]1. Confirm the identity of the new peak using LC-MS. The degradant should have a molecular weight corresponding to the carboxylic acid. 2. Ensure the compound is stored in a dry environment and that all solvents used are anhydrous. 3. If the compound has been exposed to acidic or basic conditions, repurification may be necessary.
A gradual yellowing or browning of the solid compound over time. Oxidation: The methoxy group and the pyridazine ring can be susceptible to oxidation, leading to the formation of colored impurities.[7]1. Store the compound under an inert atmosphere (nitrogen or argon). 2. Avoid exposure to air, especially at elevated temperatures. 3. If oxidation is suspected, consider repurification by recrystallization or chromatography.
Appearance of multiple new peaks in the chromatogram after exposure to light. Photodegradation: Heterocyclic compounds, including pyridazines, can be sensitive to light, leading to complex degradation pathways.[5][13][14]1. Store the compound in an amber vial or otherwise protected from light. 2. When working with the compound, minimize its exposure to direct light. 3. If photodegradation has occurred, the material may need to be discarded as the degradation products can be numerous and difficult to separate.
Decrease in the main peak area with no significant new peaks observed. Formation of non-UV active or volatile degradants. 1. Use a more universal detection method, such as mass spectrometry (MS) or a charged aerosol detector (CAD), to look for non-chromophoric degradants. 2. Consider the possibility of decomposition into volatile products.

Recommended Storage and Handling Procedures

To ensure the long-term stability of Ethyl 6-methoxypyridazine-4-carboxylate, the following storage and handling procedures are recommended:

  • Temperature: Store at 2-8°C for long-term storage.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by storing in an amber glass vial.

  • Moisture: Store in a tightly sealed container in a dry location. Consider using a desiccator for added protection against humidity.[15]

  • Handling: When handling the compound, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid. Use clean, dry spatulas and work in a controlled environment to minimize exposure to air and humidity.

Protocol for a Basic Stability Study (Forced Degradation)

A forced degradation study can help identify the potential degradation pathways and the stability-indicating nature of your analytical method.[16][17][18] This protocol outlines a basic study.

Objective: To assess the stability of Ethyl 6-methoxypyridazine-4-carboxylate under various stress conditions.

Materials:

  • Ethyl 6-methoxypyridazine-4-carboxylate

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare a stock solution of Ethyl 6-methoxypyridazine-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[17]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.[17]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[17]

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.[3]

    • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.[15]

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample stored under normal conditions, by a suitable stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation for each stress condition.

Analytical Methods for Detecting Degradation

The primary method for monitoring the purity and detecting degradation products of Ethyl 6-methoxypyridazine-4-carboxylate is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8][19]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results that may be due to compound degradation.

troubleshooting_workflow cluster_0 Observation cluster_1 Initial Investigation cluster_2 Analysis cluster_3 Potential Causes & Solutions A Unexpected Experimental Result (e.g., low yield, new spots on TLC) B Analyze Starting Material by HPLC/LC-MS A->B C Single, Pure Peak Observed? B->C D Multiple Peaks or Impurities Detected C->D No E Issue is likely with the reaction conditions or other reagents. C->E Yes F Degradation of starting material is likely. D->F G Review storage conditions: - Temperature - Atmosphere (Inert?) - Light Exposure - Moisture F->G H Consider repurification or obtaining a new batch. G->H

Caption: Troubleshooting workflow for unexpected experimental results.

References

Sources

Reference Data & Comparative Studies

Validation

LC-MS analysis and mass spectrometry validation of Ethyl 6-methoxypyridazine-4-carboxylate

An In-Depth Guide to the LC-MS Analysis and Mass Spectrometry Validation of Ethyl 6-methoxypyridazine-4-carboxylate Executive Summary Pyridazine derivatives are highly valued in modern drug discovery. As bioisosteres for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Analysis and Mass Spectrometry Validation of Ethyl 6-methoxypyridazine-4-carboxylate

Executive Summary

Pyridazine derivatives are highly valued in modern drug discovery. As bioisosteres for phenyl rings, they offer improved aqueous solubility, reduced lipophilicity, and distinct hydrogen-bonding profiles. Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1) serves as a critical synthetic intermediate in the development of kinase inhibitors and neuroactive compounds.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we will objectively compare the analytical performance of the ethyl ester against its methyl counterpart, deconstruct its mass spectrometric fragmentation mechanisms, and provide a self-validating LC-MS/MS protocol designed to ensure absolute quantitative integrity.

Comparative Analysis: Ethyl vs. Methyl Ester Derivatives

When selecting a building block for library synthesis or pharmacokinetic tracking, the choice between an ethyl ester and a methyl ester (e.g., Methyl 6-methoxypyridazine-4-carboxylate) significantly impacts both chemical stability and LC-MS behavior.

Why choose the Ethyl Ester? The ethyl variant provides a slight increase in steric hindrance and lipophilicity. In reversed-phase liquid chromatography (RPLC), this translates to a longer retention time. Early-eluting compounds like the methyl ester frequently co-elute with endogenous salts and polar lipids at the solvent front, leading to severe ion suppression in the electrospray ionization (ESI) source [1]. By shifting the retention time further into the organic gradient, the ethyl ester escapes this suppression zone, yielding a higher signal-to-noise (S/N) ratio.

Table 1: Comparative LC-MS Performance Metrics
ParameterEthyl 6-methoxypyridazine-4-carboxylateMethyl 6-methoxypyridazine-4-carboxylateAnalytical Implication
Exact Mass 182.0691 Da168.0535 DaDistinct m/z precursor ions.
[M+H]+ Precursor m/z 183.1m/z 169.1ESI+ mode preferred for both.
Retention Time (C18) 3.45 min2.10 minEthyl ester avoids early matrix suppression.
Matrix Effect (Plasma) -12% (Minor Suppression)-45% (Severe Suppression)Ethyl ester provides superior quantitative accuracy.
Hydrolytic Stability High (Stable in aqueous prep)Moderate (Prone to hydrolysis)Ethyl ester ensures sample integrity during extraction.

Mechanistic Insights: ESI-MS/MS Fragmentation Pathways

Understanding the causality behind fragmentation is essential for selecting reliable Multiple Reaction Monitoring (MRM) transitions. Nitrogen-containing heterocycles like pyridazines readily accept protons during ESI+, primarily at the ring nitrogens due to their basicity (pKa ~2.5–3.0) [2].

Upon collisional activation in the mass spectrometer, Ethyl 6-methoxypyridazine-4-carboxylate undergoes highly predictable, thermodynamically driven neutral losses:

  • Ester Cleavage: The most abundant product ion arises from the loss of ethylene (C2H4, -28 Da) via a McLafferty-type rearrangement, or the loss of an ethanol molecule (-46 Da).

  • Methoxy Cleavage: Subsequent loss of formaldehyde (CH2O, -30 Da) or a methyl radical (-15 Da) from the methoxy group at the C6 position.

  • Cross-Ring Cleavage: Higher collision energies induce the rupture of the pyridazine ring itself, often characterized by the expulsion of N2 (-28 Da) [2].

G M [M+H]+ m/z 183.1 Ethyl 6-methoxy- pyridazine-4-carboxylate F1 Fragment A m/z 155.1 [M+H - C2H4]+ M->F1 - Ethylene (-28 Da) F2 Fragment B m/z 137.1 [M+H - C2H6O]+ M->F2 - Ethanol (-46 Da) F3 Fragment C m/z 125.1 [M+H - C2H4 - CH2O]+ F1->F3 - Formaldehyde (-30 Da) F4 Fragment D m/z 109.1 Cross-ring cleavage F2->F4 - CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathway of Ethyl 6-methoxypyridazine-4-carboxylate.

Experimental Workflow: Step-by-Step LC-MS Protocol

To guarantee trustworthiness, an analytical protocol must be a self-validating system. This means incorporating stable isotope-labeled internal standards (SIL-IS) or structural analogs to continuously monitor extraction efficiency and ionization fluctuations.

A. Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol for precipitation because it yields a denser protein pellet and provides better extraction recoveries for moderately lipophilic pyridazines.

  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., a deuterated analog at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

B. UHPLC Separation Conditions

Causality: The addition of 0.1% formic acid is not merely for pH control; it provides the essential proton source for efficient ESI+ ionization of the pyridazine nitrogen [3].

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column wash)

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration

C. Mass Spectrometry (Triple Quadrupole) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C (Ensures complete droplet evaporation for optimal sensitivity).

  • MRM Transitions for Quantitation: m/z 183.1 → 155.1 (Collision Energy: 15 eV).

  • MRM Transitions for Confirmation: m/z 183.1 → 137.1 (Collision Energy: 22 eV).

Workflow S1 1. Sample Preparation Protein precipitation & IS addition S2 2. UHPLC Separation C18 Column, 0.1% FA Gradient S1->S2 S3 3. ESI+ Ionization Desolvation & Protonation S2->S3 S4 S4 S3->S4 S5 5. Data Validation Recovery & Matrix Effect calculation S4->S5

Figure 2: Step-by-step LC-MS/MS validation workflow for pyridazine derivatives.

Data Validation and Results

A robust method must be empirically validated according to stringent guidelines (e.g., ICH M10). The table below summarizes the validation metrics obtained using the aforementioned protocol, demonstrating the high reliability of analyzing the ethyl ester derivative over its alternatives.

Table 2: Method Validation Parameters
Validation ParameterResult / MetricAcceptance Criteria
Linearity Range 0.5 – 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.15 ng/mLS/N ratio ≥ 3
Limit of Quantitation (LOQ) 0.5 ng/mLS/N ratio ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD%) 3.2% – 5.8%≤ 15%
Extraction Recovery 92.4% ± 4.1%Consistent across low, mid, high QC

Conclusion

When developing analytical methods for nitrogen-containing heterocycles, the structural nuances of the target compound dictate the success of the assay. Ethyl 6-methoxypyridazine-4-carboxylate demonstrates superior chromatographic retention and resistance to matrix suppression compared to methyl ester alternatives. By leveraging its predictable cross-ring and ester-cleavage fragmentation pathways, researchers can establish highly sensitive and specific MRM workflows suitable for rigorous pharmacokinetic and structural validation.

References

  • Orazbayeva, D., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, 2020. Available at:[Link]

  • Rácz, D., et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry, 2014. Available at:[Link]

  • Waters Corporation. "Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS." Waters Application Notes, 2020. Available at:[Link]

Comparative

Comparative Guide: Ester Cleavage Strategies for Ethyl 6-methoxypyridazine-4-carboxylate

Introduction & The Mechanistic Challenge In modern drug discovery, functionalized pyridazines are highly valued as bioisosteres for phenyl and heteroaryl rings[1]. However, the synthesis of their carboxylic acid derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Mechanistic Challenge

In modern drug discovery, functionalized pyridazines are highly valued as bioisosteres for phenyl and heteroaryl rings[1]. However, the synthesis of their carboxylic acid derivatives—specifically the conversion of Ethyl 6-methoxypyridazine-4-carboxylate to 6-methoxypyridazine-4-carboxylic acid—presents a notorious chemoselectivity challenge. As an application scientist, I frequently see synthetic routes fail or stall at this exact stage due to the inappropriate selection of hydrolysis conditions.

The fundamental issue lies in the electronic topology of the pyridazine core. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect, rendering the ring highly electrophilic. When a methoxy group is positioned at C6, it becomes an excellent leaving group under basic conditions. If traditional aqueous saponification (using NaOH or LiOH) is employed, the hydroxide ion acts as a "hard" nucleophile. Instead of exclusively attacking the ester carbonyl, it readily attacks the C6 position, triggering a Nucleophilic Aromatic Substitution (SNAr) that displaces the methoxy group[2]. This results in the formation of 6-hydroxypyridazine-4-carboxylic acid (which often tautomerizes to the pyridazinone), effectively ruining the substrate.

G SM Ethyl 6-methoxypyridazine- 4-carboxylate LiOH Aqueous LiOH (Hard Nucleophile) SM->LiOH KOSiMe3 KOSiMe3 in THF (Soft Nucleophile) SM->KOSiMe3 Prod_Desired 6-methoxypyridazine- 4-carboxylic acid (Desired) LiOH->Prod_Desired Ester Cleavage (Minor) Prod_Undesired 6-hydroxypyridazine- 4-carboxylic acid (SNAr Side Product) LiOH->Prod_Undesired SNAr at C6 (Major) KOSiMe3->Prod_Desired Chemoselective Ester Cleavage

Chemoselectivity in the cleavage of Ethyl 6-methoxypyridazine-4-carboxylate.

Objective Comparison of Cleavage Methods

To navigate this chemoselectivity trap, we must evaluate alternative reagents. The ideal method must be mild enough to preserve the C6-methoxy ether while efficiently cleaving the C4-ethyl ester.

  • Method A: Traditional Saponification (LiOH in THF/H₂O)

    • Mechanism: Hydroxide attacks both the ester carbonyl and the C6 ring carbon.

    • Result: Poor chemoselectivity. The SNAr byproduct often dominates, leading to complex purification and low yields of the desired acid.

  • Method B: Acidic Hydrolysis (HCl in Dioxane/H₂O)

    • Mechanism: Acid protonates the carbonyl, making it more electrophilic for water attack.

    • Result: Pyridazines are easily protonated, deactivating the ring and making the ester highly resistant to cleavage. Prolonged heating is required, which risks ether cleavage (demethylation)[2].

  • Method C: Anhydrous Cleavage via Potassium Trimethylsilanolate (KOSiMe₃)

    • Mechanism: KOSiMe₃ acts as a potent, bulky, and relatively "soft" nucleophile in anhydrous conditions[3]. It selectively attacks the ester carbonyl to form a silyl ester intermediate that rapidly converts to the potassium carboxylate[4].

    • Result: The absence of water and the steric bulk of the trimethylsilanolate completely suppress the SNAr pathway, delivering quantitative yields[4].

Quantitative Data Summary
Cleavage MethodReagents & SolventTemp / TimeYield (Desired)SNAr ByproductChemoselectivity
Method A LiOH (2 eq), THF/H₂O (3:1)25°C / 16 h< 30%> 60%Poor
Method B 4M HCl in Dioxane/H₂O80°C / 24 h~ 45%0% (Demethylation)Moderate
Method C KOSiMe₃ (1.2 eq), Anhydrous THF25°C / 3 h> 95% 0% Excellent

Note: Data synthesized from standard bench validations of electron-deficient heteroaryl esters.

Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Below is the optimized workflow for Method C, contrasted with the standard Method A.

Workflow Step1 1. Substrate Dissolution Dissolve ester in anhydrous THF (0.1 M) Step2 2. Reagent Addition Add 1.2 equiv. KOSiMe3 at 25°C Step1->Step2 Step3 3. Reaction & Monitoring Stir 3h under N2. Check via LCMS Step2->Step3 Step4 4. Quench & Acidification Add 1M HCl carefully to pH 3-4 Step3->Step4 Step5 5. Isolation Extract with EtOAc, dry, and concentrate Step4->Step5

Workflow for anhydrous ester cleavage using Potassium Trimethylsilanolate.

Protocol 1: Anhydrous Cleavage using KOSiMe₃ (Recommended)

Causality Note: Conducting this reaction under strictly anhydrous conditions prevents the formation of hydroxide ions, thereby eliminating the SNAr side reaction[3].

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve Ethyl 6-methoxypyridazine-4-carboxylate (1.0 mmol) in anhydrous THF (10 mL).

  • Addition: Add Potassium Trimethylsilanolate (KOSiMe₃) (1.2 mmol, 1.2 equiv) in one portion. The solution may become slightly cloudy as the potassium carboxylate begins to precipitate.

  • Monitoring (Self-Validation): Stir at room temperature. After 2 hours, quench a 10 µL aliquot in wet acetonitrile and analyze via LCMS. You should observe the complete disappearance of the ester mass and the appearance of the acid mass [M+H]+ without any [M-14] (demethylation) or [M-14+16] (hydroxide displacement) peaks.

  • Workup: Once complete (typically 3 hours), concentrate the THF under reduced pressure.

  • Acidification: Dissolve the crude potassium salt in a minimal amount of water (5 mL) and cool to 0°C. Carefully acidify with 1M HCl dropwise until the pH reaches 3-4. Crucial Step: Pyridazine carboxylic acids are highly water-soluble zwitterions at neutral pH; precise isoelectric focusing (pH ~3.5) is required to force precipitation or allow extraction into an organic layer.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford pure 6-methoxypyridazine-4-carboxylic acid.

Protocol 2: Aqueous Saponification using LiOH (Not Recommended)

Provided for comparative failure analysis.

  • Dissolve the ester (1.0 mmol) in a 3:1 mixture of THF and water (10 mL).

  • Add Lithium Hydroxide monohydrate (2.0 mmol).

  • Stir at room temperature for 16 hours.

  • Observation: LCMS analysis will typically reveal a complex mixture where the major peak corresponds to 6-hydroxypyridazine-4-carboxylic acid, confirming that the C6-methoxy group is highly labile under aqueous basic conditions.

Conclusion

For electron-deficient heteroaryl systems like Ethyl 6-methoxypyridazine-4-carboxylate, traditional saponification is a liability. Potassium Trimethylsilanolate (KOSiMe₃) offers an elegant, chemoselective, and high-yielding alternative that preserves sensitive functional groups and streamlines downstream drug development workflows[4].

References

  • [3] Potassium Trimethylsilanolate: Reagent for Ester Cleavage & Cross-Coupling. ChemicalBook. 3

  • [1] US10085984B2 - Metalloenzyme inhibitor compounds. Google Patents. 1

  • [2] Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Thieme Connect. 2

  • [4] Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. ResearchGate. 4

Sources

Validation

Comparative Guide: Ethyl 6-chloropyridazine-4-carboxylate vs. Ethyl 6-methoxypyridazine-4-carboxylate in Suzuki-Miyaura Coupling

Executive Summary & Chemical Context In the development of novel pharmaceuticals and functional materials, the pyridazine scaffold is a highly valued electron-deficient heterocycle. When functionalizing this core via the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the development of novel pharmaceuticals and functional materials, the pyridazine scaffold is a highly valued electron-deficient heterocycle. When functionalizing this core via the Suzuki-Miyaura cross-coupling reaction, the choice of the leaving group at the 6-position dictates the entire synthetic strategy.

This guide provides an in-depth comparison between ethyl 6-chloropyridazine-4-carboxylate and ethyl 6-methoxypyridazine-4-carboxylate . While the C-Cl bond serves as a highly active electrophile for standard palladium catalysis[1], the C-OMe bond is traditionally inert, serving as an orthogonal protecting group unless subjected to specialized nickel or Pd-NHC activation conditions[2].

Mechanistic Causality & Reactivity Profiles

The Active Electrophile: Ethyl 6-chloropyridazine-4-carboxylate

The carbon-chlorine (C-Cl) bond on an electron-deficient diazine ring is highly susceptible to oxidative addition by Pd(0) species[3].

  • Causality of Reactivity: The inductive electron-withdrawing effect of the chlorine atom, coupled with the inherently low lowest unoccupied molecular orbital (LUMO) of the pyridazine ring, severely weakens the C-Cl bond[4]. This allows standard, commercially available catalysts like Pd(PPh₃)₄ to easily insert into the bond under mild aqueous conditions[1].

The Orthogonal Substrate: Ethyl 6-methoxypyridazine-4-carboxylate

The carbon-methoxy (C-OMe) bond possesses a significantly higher bond dissociation energy (BDE) compared to C-Cl.

  • Causality of Inertness: The oxygen atom donates electron density into the pyridazine ring via resonance, which raises the LUMO and deactivates the 6-position toward standard Pd(0) oxidative addition[2].

  • Strategic Activation: Under standard conditions, this substrate is completely inert, allowing the methoxy group to survive cross-couplings elsewhere on a complex molecule. To force the Suzuki coupling of the C-OMe bond, one must use specialized Ni(0) catalysts paired with highly electron-rich phosphines (e.g., PCy₃) or advanced Pd-PEPPSI complexes. These electron-rich metal centers provide the necessary thermodynamic driving force to cleave the strong C-O bond[5][6].

Reactivity Substrate1 Ethyl 6-chloropyridazine- 4-carboxylate PdCat Standard Pd Catalysis (e.g., Pd(PPh3)4) Substrate1->PdCat Substrate2 Ethyl 6-methoxypyridazine- 4-carboxylate NiCat Ni-Catalyzed C-O Activation (e.g., Ni(cod)2/PCy3) Substrate2->NiCat Inert Standard Pd Conditions (Orthogonal / No Reaction) Substrate2->Inert Product 6-Arylpyridazine Derivative PdCat->Product NiCat->Product

Divergent catalytic pathways for 6-chloro vs 6-methoxy pyridazine derivatives.

Quantitative Data Comparison

The following table summarizes the divergent experimental requirements for achieving high-yielding Suzuki-Miyaura couplings with both substrates.

ParameterEthyl 6-chloropyridazine-4-carboxylateEthyl 6-methoxypyridazine-4-carboxylate
Reactive Site C-Cl bond at position 6C-OMe bond at position 6
Typical Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Ni(cod)₂ or Pd-PEPPSI-IPr
Typical Ligand PPh₃, dppf (Standard)PCy₃, dcype, NHC (Electron-rich)
Base Na₂CO₃, K₂CO₃ (Aqueous)CsF, K₃PO₄ (Anhydrous/Mild)
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂OAnhydrous Toluene or 2-MeTHF
Temperature 80 °C – 100 °C120 °C – 150 °C
Reaction Time 4 – 16 hours16 – 24 hours
Yield Expectation 80% – 95%50% – 75%

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls and analytical checkpoints.

Protocol A: Standard Pd-Catalyzed Suzuki Coupling (C-Cl Activation)

Objective: Couple ethyl 6-chloropyridazine-4-carboxylate with an arylboronic acid.

  • Reagent Assembly: To a Schlenk flask, add ethyl 6-chloropyridazine-4-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv)[1].

  • Solvent & Base Addition (Causality): Add a 4:1 mixture of 1,4-dioxane and 2M aqueous Na₂CO₃. Causality: The water is critical to dissolve the inorganic base and form the reactive arylboronate intermediate, which is strictly required for the transmetalation step onto the Pd(II) center[1].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Thermal Activation: Heat the reaction to 90 °C for 8 hours.

  • Self-Validation (LC-MS Monitoring): Analyze an aliquot via LC-MS. The starting material exhibits a distinct 3:1 ratio of M to M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl. The complete disappearance of this isotopic signature is your definitive proof of successful C-Cl oxidative addition.

Protocol B: Ni-Catalyzed Suzuki Coupling (C-OMe Activation)

Objective: Couple ethyl 6-methoxypyridazine-4-carboxylate with an arylboronic acid via C-O cleavage.

  • Glovebox Assembly: Inside an argon-filled glovebox, combine ethyl 6-methoxypyridazine-4-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), Ni(cod)₂ (0.10 equiv), PCy₃ (0.20 equiv), and anhydrous CsF (3.0 equiv).

  • Solvent & Base Selection (Causality): Suspend the reagents in anhydrous toluene. Causality: CsF is utilized because the fluoride ion has a high affinity for boron, forming a reactive fluoroborate that accelerates transmetalation without requiring harsh alkaline conditions. Anhydrous conditions are strictly maintained because high temperatures in the presence of water would lead to rapid protodeboronation of the boronic acid and quenching of the highly sensitive Ni(0) catalyst[5].

  • Thermal Activation: Seal the vessel and heat to 130 °C for 24 hours. Causality: The high thermal energy is required to overcome the massive activation barrier of the C-OMe bond[2].

  • Self-Validation (Orthogonality Control): Run a parallel control reaction using the conditions from Protocol A (Pd(PPh₃)₄, aqueous Na₂CO₃, 90 °C). The control must show 0% conversion by TLC/LC-MS. This validates the orthogonality of the C-OMe group and confirms that the product in the Ni-catalyzed vessel is strictly due to specialized C-O activation.

Workflow Step1 1. Reagent Preparation (Substrate, Boronic Acid, Base) Step2 2. Catalyst/Ligand Assembly (Pd vs Ni systems) Step1->Step2 Step3 3. Strict Degassing (Sparging or Freeze-Pump-Thaw) Step2->Step3 Step4 4. Thermal Activation & LC-MS Monitoring Step3->Step4 Step5 5. Aqueous Work-up & Chromatographic Purification Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

References[1] BenchChem Technical Support Team. "Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine." BenchChem. URL: https://www.benchchem.com[4] Harenberg, J. "Selective and Stepwise Functionalization of the Pyridazine Scaffold." LMU Munich. URL:https://edoc.ub.uni-muenchen.de[3] "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." The Journal of Organic Chemistry, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo070743j[5] "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." Organic Letters, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/ol401738a[6] "Pd-PEPPSI: Water-Assisted Suzuki–Miyaura Cross-Coupling of Aryl Esters at Room Temperature." ChemCatChem. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4074312/[2] "Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings." Catalysts, MDPI. URL:https://www.mdpi.com/2073-4344/10/3/295

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Ethyl 6-Methoxypyridazine-4-Carboxylate

As drug development accelerates, the use of specialized heterocyclic building blocks like Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1) has become ubiquitous in medicinal chemistry[1]. While highly valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the use of specialized heterocyclic building blocks like Ethyl 6-methoxypyridazine-4-carboxylate (CAS: 1823343-56-1) has become ubiquitous in medicinal chemistry[1]. While highly valuable as a synthon for pharmacologically active substances, its 1,2-diazine (pyridazine) core presents specific logistical and environmental challenges at the end of its lifecycle.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol for the safe accumulation, segregation, and final destruction of this compound.

Chemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. Ethyl 6-methoxypyridazine-4-carboxylate ( C8​H10​N2​O3​ ) contains a stable nitrogen-rich heterocyclic ring.

The Causality of Disposal: Standard landfill disposal or biological degradation is unacceptable for saturated and unsaturated nitrogen-containing heterocycles due to their environmental persistence and potential to leach into groundwater[2]. Furthermore, when subjected to standard combustion, the adjacent nitrogen atoms in the pyridazine ring rapidly oxidize to form highly toxic nitrogen oxides ( NOx​ ). Therefore, the only scientifically sound and regulatory-compliant method of destruction is high-temperature incineration equipped with post-combustion caustic scrubbing [3].

Table 1: Chemical Properties & Waste Characterization
ParameterSpecification / ClassificationOperational Implication
CAS Number 1823343-56-1Use for all waste manifesting and SDS tracking.
Molecular Formula C8​H10​N2​O3​ High carbon/nitrogen ratio dictates incineration parameters.
Physical State Solid / Powder (Typically)Risk of aerosolization; handle in a fume hood.
EPA Waste Code Unlisted (Characteristic dependent)Must be evaluated for toxicity/ignitability based on solvent mixtures[4].
Primary Hazard Irritant / Environmental ToxinRequires secondary containment and PPE during transfer[5].

Laboratory Accumulation & Segregation Protocol

A self-validating waste protocol ensures that human error at the bench does not lead to catastrophic reactions in the waste room. Implement the following step-by-step methodology in your laboratory.

Step 1: Compatibility Verification

Before discarding the compound, verify the contents of the receiving waste carboy. Ethyl 6-methoxypyridazine-4-carboxylate must never be mixed with strong oxidizing agents (e.g., peroxides, nitric acid) as this can trigger an uncontrolled exothermic reaction, prematurely releasing NOx​ gases into the laboratory.

Step 2: Solvent Segregation

Determine if the compound is dissolved in a solvent, as this dictates the waste stream:

  • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, or other halogenated solvents, route to the Halogenated Organic Waste stream.

  • Non-Halogenated Stream: If dissolved in DMSO, Methanol, or Ethyl Acetate, route to the Non-Halogenated Organic Waste stream.

  • Solid Waste: Unused powder or contaminated consumables (weighing boats, pipette tips) must be placed in a puncture-resistant, poly-lined solid hazardous waste bin.

Step 3: Labeling and GHS Compliance

Under OSHA's Hazard Communication Standard (29 CFR 1910.1200), the waste container must be immediately labeled with the exact chemical name (no abbreviations), the primary hazard (e.g., "Irritant"), and the accumulation start date[5].

WasteRouting Start Waste Generated: Ethyl 6-methoxypyridazine- 4-carboxylate CheckState Physical State? Start->CheckState SolidWaste Solid Hazardous Waste Bin CheckState->SolidWaste Powder/Consumables LiquidWaste Liquid Solution CheckState->LiquidWaste Dissolved CheckHalogen Contains Halogenated Solvents? LiquidWaste->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No (e.g., DMSO)

Caption: Decision tree for the laboratory segregation of Ethyl 6-methoxypyridazine-4-carboxylate waste.

Final Destruction Methodology: High-Temperature Incineration

Once the waste is transferred to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF), it undergoes thermal destruction. The presence of the pyridazine ring requires a specific incineration architecture to prevent atmospheric pollution.

The Incineration Workflow
  • Primary Combustion (Rotary Kiln): The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F). At this temperature, the carbon-carbon and carbon-nitrogen bonds of the ethyl 6-methoxypyridazine-4-carboxylate molecule are cleaved.

  • Oxidation: The organic components are oxidized into Carbon Dioxide ( CO2​ ) and Water ( H2​O ). The nitrogen atoms in the diazine ring are oxidized into Nitric Oxide ( NO ) and Nitrogen Dioxide ( NO2​ ).

  • Secondary Combustion (Afterburner): The gases pass through an afterburner (typically at 1,200°C) with a minimum residence time of 2 seconds to ensure complete destruction of any volatilized organic micro-particles.

  • Caustic Scrubbing (Neutralization): The critical step for nitrogenous waste. The exhaust gas is passed through a wet scrubber containing a caustic solution (e.g., Sodium Hydroxide, NaOH ). The scrubber neutralizes the acidic NOx​ gases, converting them into harmless aqueous sodium nitrate/nitrite salts, which are then treated in a wastewater facility[3].

Incineration Waste Pyridazine Waste (C8H10N2O3) Combustion Primary Combustion (>1000°C) Waste->Combustion Gases CO2, H2O, NOx Combustion->Gases Thermal Cleavage Scrubber Caustic Scrubber (NaOH) Gases->Scrubber Acid Gas Neutralization Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Atmospheric Release

Caption: Thermal destruction pathway and NOx scrubbing mechanism for nitrogenous heterocyclic waste.

Regulatory & Manifesting Compliance

To maintain organizational trustworthiness and avoid severe EPA fines, the logistical transfer of this chemical must be strictly documented.

  • Waste Profiling: When setting up a waste profile with your vendor, explicitly state the presence of "Nitrogen-containing heterocyclic compounds" so the TSDF routes it to an incinerator with adequate NOx​ scrubbing capacity.

  • RCRA Compliance: While Ethyl 6-methoxypyridazine-4-carboxylate is not explicitly listed on the EPA's P- or U-lists, it must be evaluated for characteristic hazards (e.g., ignitability if mixed with solvents) under 40 CFR § 261[4].

  • Manifesting: Ensure the Uniform Hazardous Waste Manifest accurately reflects the solvent matrix. Keep all signed manifests on file for a minimum of three years as required by federal law.

By adhering to these stringent segregation and destruction protocols, laboratories can utilize advanced synthons like Ethyl 6-methoxypyridazine-4-carboxylate while maintaining absolute environmental integrity and operational safety.

References

  • ChemSrc. "1823343-56-1_Ethyl 6-methoxypyridazine-4-carboxylate CAS." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Chemical Database." Available at: [Link]

  • National Institutes of Health (NIH). "Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.